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  • Product: 4-Fluorobenzo[d]thiazole-2-carbonitrile
  • CAS: 169776-13-0

Core Science & Biosynthesis

Foundational

A Technical Guide to 4-Fluorobenzo[d]thiazole-2-carbonitrile: Synthesis, Applications, and Commercial Landscape

Executive Summary This guide provides a comprehensive technical overview of 4-Fluorobenzo[d]thiazole-2-carbonitrile, a heterocyclic building block of significant interest to researchers in medicinal chemistry and drug di...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comprehensive technical overview of 4-Fluorobenzo[d]thiazole-2-carbonitrile, a heterocyclic building block of significant interest to researchers in medicinal chemistry and drug discovery. The benzothiazole scaffold is a recognized pharmacophore present in numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The strategic incorporation of a fluorine atom at the 4-position can enhance metabolic stability and binding affinity, while the 2-carbonitrile group serves as a versatile handle for further chemical elaboration.

Physicochemical Properties and Safety Profile

While experimental data for 4-Fluorobenzo[d]thiazole-2-carbonitrile is not publicly available, its properties can be reliably predicted based on structurally related compounds. The following tables summarize the estimated physicochemical data and the anticipated safety and handling guidelines derived from analogous benzothiazoles and fluorinated aromatics.[4][5][6][7]

Predicted Physicochemical Data
PropertyPredicted Value / InformationSource Analogy
Molecular Formula C₈H₃FN₂S-
Molecular Weight 178.19 g/mol -
Appearance Likely off-white to yellow solidGeneral observation for benzothiazole derivatives
Melting Point Estimated 35 - 45 °CBased on 4-Fluorobenzonitrile (32-34 °C)[7]
Boiling Point Estimated > 230 °CBased on related benzothiazoles[4]
Solubility Soluble in DMSO, DMF, moderately soluble in acetone, chloroformCommon for heterocyclic compounds
logP ~2.0Calculated estimate based on similar structures[4]
GHS Hazard Classification and Safety Recommendations

The hazard profile is extrapolated from safety data sheets of compounds with similar functional groups, such as 4-fluorobenzonitrile and other toxic benzonitrile derivatives.[4][5][8][9] This compound should be treated as highly toxic and handled with extreme caution.

Hazard CategoryGHS Classification (Anticipated)Precautionary Statements & Handling Protocols
Acute Toxicity Danger: H301+H311+H331 - Toxic if swallowed, in contact with skin, or if inhaled.[4][9]P261, P264, P270, P271: Avoid breathing dust/fumes. Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. Use only outdoors or in a well-ventilated area.[4][8]
Eye/Skin Irritation Warning: H315 - Causes skin irritation. H319 - Causes serious eye irritation.[6][9]P280: Wear protective gloves, protective clothing, eye protection, and face protection.[4][6]
First Aid -IF SWALLOWED (P301+P310): Immediately call a POISON CENTER or doctor.[4][9] IF ON SKIN (P302+P352): Wash with plenty of water.[6][9] IF INHALED (P304+P340): Remove person to fresh air.[5] IF IN EYES (P305+P351+P338): Rinse cautiously with water for several minutes.[6]
Storage & Disposal -P403+P233: Store in a well-ventilated place. Keep container tightly closed.[9] Keep locked up or in an area accessible only to qualified persons.[4] P501: Dispose of contents/container to an approved waste disposal plant.[5][6]

The Benzothiazole Core: A Privileged Scaffold in Drug Discovery

The benzothiazole moiety is a cornerstone in medicinal chemistry, recognized for its ability to interact with a diverse range of biological targets.[1] This versatile heterocyclic framework is integral to numerous therapeutic agents, demonstrating activities that span anti-cancer, anti-viral, anti-diabetic, and neuroprotective domains.[1] The planar, bicyclic structure and its rich electron properties allow for varied interactions with enzyme active sites and receptors. A recent review of patents from 2015-2020 highlights the continued focus on benzothiazole derivatives, particularly in cancer research.[3] The incorporation of a 2-carbonitrile group, as seen in 4-Fluorobenzo[d]thiazole-2-carbonitrile, provides a key electrophilic site and a synthetically flexible handle for creating compound libraries via nucleophilic addition or other transformations.[10]

Commercial Availability Analysis

As of Q1 2026, 4-Fluorobenzo[d]thiazole-2-carbonitrile is not listed in the catalogs of major chemical suppliers as a stock product. Its absence suggests that it is a specialty reagent that must be prepared on demand. Researchers requiring this compound will need to engage with a contract research organization (CRO) or a custom synthesis provider.

Table of Potential Custom Synthesis Providers:

Provider CategoryExamplesService Scope
Large-Scale CROs WuXi AppTec, PharmaronMilligram-to-kilogram scale, full analytical support, process development.
Specialty Building Block Suppliers Enamine, ChemBridgeMilligram-to-gram scale, expertise in novel heterocyclic chemistry.
Academic/Boutique Synthesis Labs Various university core facilitiesSmall-scale (mg) synthesis, often for exploratory research.

Proposed Synthetic Strategy

The synthesis of benzothiazoles often proceeds from the corresponding 2-aminothiophenol derivative. A logical and robust pathway to 4-Fluorobenzo[d]thiazole-2-carbonitrile involves the reaction of 2-amino-3-fluorothiophenol with a cyanating agent. The following protocol is a proposed method based on established chemical principles and analogous reactions reported in the literature.[11]

Synthesis_Pathway cluster_start Starting Material cluster_reagents Reagents cluster_reaction Reaction Step cluster_product Final Product SM 2-Amino-3-fluorothiophenol RXN Cyclization & Cyanation SM->RXN R1 Cyanogen Bromide (BrCN) or Copper(I) Cyanide (CuCN) R1->RXN R2 Base (e.g., K2CO3) Solvent (e.g., DMF) R2->RXN FP 4-Fluorobenzo[d]thiazole- 2-carbonitrile RXN->FP Purification (Column Chromatography)

Caption: Proposed synthetic pathway for 4-Fluorobenzo[d]thiazole-2-carbonitrile.

Detailed Experimental Protocol

Objective: To synthesize 4-Fluorobenzo[d]thiazole-2-carbonitrile from 2-amino-3-fluorothiophenol.

Materials:

  • 2-Amino-3-fluorothiophenol (1.0 eq)

  • Copper(I) Cyanide (CuCN) (1.2 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-amino-3-fluorothiophenol (1.0 eq) and anhydrous DMF.

  • Addition of Reagents: Add potassium carbonate (2.0 eq) followed by Copper(I) Cyanide (1.2 eq).

    • Causality: K₂CO₃ acts as a base to deprotonate the thiol and amine, facilitating the cyclization. CuCN is a common and effective cyanating agent for this type of transformation. DMF is chosen as a polar aprotic solvent suitable for heating and dissolving the reactants.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir under a nitrogen atmosphere for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing ethyl acetate and water.

  • Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers and wash sequentially with water and then brine solution to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to yield the pure 4-Fluorobenzo[d]thiazole-2-carbonitrile.

Analytical Characterization Workflow

Confirmation of the synthesized product's identity and purity is critical. A standard workflow involving spectroscopic and spectrometric techniques should be employed.

Analytical_Workflow Start Purified Product Sample NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Start->NMR MS Mass Spectrometry (HRMS-ESI) Start->MS FTIR FTIR Spectroscopy Start->FTIR Data Data Integration & Structure Confirmation NMR->Data MS->Data FTIR->Data Final Certificate of Analysis (Identity, Purity >95%) Data->Final

Caption: Standard workflow for the analytical characterization of the final product.

Expected Spectroscopic Signatures
  • ¹H NMR: The spectrum is expected to show complex multiplets in the aromatic region (approx. 7.0-8.5 ppm) corresponding to the three protons on the benzene ring, with couplings to each other and to the fluorine atom.

  • ¹³C NMR: The spectrum will show 8 distinct carbon signals. The nitrile carbon (C≡N) is expected to appear around 112-118 ppm, and the carbon attached to fluorine will show a large one-bond C-F coupling constant.[12]

  • ¹⁹F NMR: A single resonance is expected, with its chemical shift providing information about the electronic environment of the fluorine atom.

  • FTIR: A sharp, strong absorption band characteristic of the nitrile (C≡N) stretch is expected around 2220-2240 cm⁻¹. Additional bands in the 1600-1450 cm⁻¹ region will correspond to the aromatic C=C and C=N stretching vibrations.[13]

  • HRMS (High-Resolution Mass Spectrometry): The ESI+ spectrum should show a prominent peak for the protonated molecular ion [M+H]⁺, with a measured mass that matches the calculated exact mass of C₈H₄FN₂S⁺ to within 5 ppm.[12]

Conclusion

4-Fluorobenzo[d]thiazole-2-carbonitrile represents a strategically designed building block with high potential for application in drug discovery and materials science. While its direct commercial availability is currently limited, this guide demonstrates that its synthesis is feasible through established organometallic cyanation methodologies. By providing a detailed synthesis protocol, a comprehensive characterization workflow, and critical safety information, this document serves as a foundational resource for researchers aiming to leverage the unique properties of this valuable fluorinated benzothiazole derivative in their scientific pursuits.

References

  • Sigma-Aldrich. (2025).
  • DC Fine Chemicals. (2024).
  • Thermo Fisher Scientific. (2025).
  • Sigma-Aldrich. (2024).
  • TCI Chemicals. (2025). Safety Data Sheet for 2,6-Difluoro-4-hydroxybenzonitrile.
  • Benchchem. (n.d.). 4,6-Dichlorobenzo[d]thiazole-2-carbonitrile.
  • Banerjee, B., et al. (2022). Synthesis, characterization and Hirshfeld surface analysis of 2-aminobenzothiazol with 4-fluorobenzoic acid co-crystal. European Journal of Chemistry.
  • MDPI. (n.d.). 5-Chloro-6-oxo-6H-xantheno[4,3-d]thiazole-2-carbonitrile.
  • ResearchGate. (n.d.). Synthesis of 6‐aminobenzo[d]thiazole‐2‐carbonitrile (4).
  • PMC. (2025).
  • PubMed. (n.d.). Benzothiazole-based Compounds in Antibacterial Drug Discovery.
  • PubMed. (n.d.).
  • ACG Publications. (2011). Synthesis and biological studies of novel 2-(4-substitutedbenzyl- thio)-5-amino-6-(benzo[d]thiazol-2-yl)-7-(4- chlorophenyl)pyrido.
  • ResearchGate. (n.d.). FT-IR spectrum of 2-(4-methoxyphenyl)
  • Sigma-Aldrich. (n.d.). 4-Fluorobenzonitrile 99%.

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Exploratory

Introduction: The Strategic Importance of Fluorinated Benzothiazole Nitriles in Modern Drug Discovery

An In-depth Technical Guide to the Physical Properties of Fluorinated Benzothiazole Nitriles The benzothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physical Properties of Fluorinated Benzothiazole Nitriles

The benzothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of biologically active compounds.[1] Its derivatives have demonstrated a vast range of therapeutic potential, including anticancer, antimicrobial, anti-inflammatory, and anti-HIV activities.[1][2] The strategic incorporation of fluorine atoms and a nitrile functional group onto this core structure represents a sophisticated approach in modern drug design to precisely modulate physicochemical properties and enhance therapeutic efficacy.

Fluorine, the most electronegative element, is a powerful tool for medicinal chemists.[3] Its small size allows it to act as a bioisostere of a hydrogen atom, yet its unique electronic properties can drastically alter a molecule's characteristics.[1][4] Introducing fluorine can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity to target proteins through favorable electrostatic interactions, and modulate lipophilicity, which is critical for membrane permeability and overall pharmacokinetics.[5][6][7] The nitrile group, a potent electron-withdrawing and polar moiety, further influences the molecule's electronic profile, hydrogen bonding capacity, and metabolic fate.

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core physical properties of fluorinated benzothiazole nitriles. We will delve into the causality behind experimental choices for characterizing these molecules, provide validated protocols, and present data to illuminate the structure-property relationships that are pivotal for successful drug development.

Melting Point (M.p.): A Primary Indicator of Purity and Stability

The melting point is a fundamental physical property that provides a preliminary indication of a compound's purity and thermal stability. For crystalline solids, a sharp melting range typically signifies high purity, whereas a broad range often suggests the presence of impurities. In drug development, this parameter is crucial for salt selection, polymorph screening, and downstream formulation processes.

The introduction of fluorine and nitrile groups to the benzothiazole skeleton generally leads to an increase in melting point compared to the unsubstituted parent compound. This is attributable to stronger intermolecular forces, including dipole-dipole interactions arising from the highly polar C-F and C≡N bonds, as well as potential crystal packing effects.

Experimental Protocol: Capillary Melting Point Determination

This protocol describes the standard method for determining the melting point range of a solid crystalline compound.

Step-by-Step Methodology:

  • Sample Preparation: Ensure the sample is thoroughly dried and finely powdered to allow for uniform packing.

  • Capillary Loading: Load a small amount of the powdered sample into a capillary tube (sealed at one end) to a height of 2-3 mm by tapping the sealed end on a hard surface.

  • Instrument Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.

  • Rapid Heating (Scouting): Heat the sample rapidly to get an approximate melting temperature. Allow the apparatus to cool.

  • Accurate Determination: Using a fresh sample, heat the block rapidly to about 15-20 °C below the approximate melting point found in the previous step.

  • Slow Heating: Decrease the heating rate to 1-2 °C per minute.

  • Observation: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample has melted (T2). The melting range is reported as T1-T2.

MeltingPoint_Workflow cluster_prep Sample Preparation cluster_measurement Measurement Prep Dry & Powder Sample Load Load Capillary Tube Prep->Load Scout Rapid Heating (Scout) Load->Scout Accurate Slow Heating (1-2°C/min) Scout->Accurate Record Record T1-T2 Range Accurate->Record

Caption: Workflow for Melting Point Determination.

Table 1: Representative Melting Points of Fluorinated Benzothiazole Derivatives
CompoundStructureMelting Point (°C)Reference
6-fluoro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amineC₁₄H₁₀FN₃O₂S142.5 - 144.7[8]
2-[(5-Chlorobenzo[d]thiazol-2-yl)thio]-N-(4-fluorophenyl)-2-phenylacetamideC₂₁H₁₄ClFN₂OS₂168 - 170[9]
2-ChloromethylbenzothiazoleC₈H₆ClNS43-44[10]
Benzothiazole (parent)C₇H₅NS2[10][11]

Note: Data for exact nitrile analogues can be sparse; related structures are provided for comparison.

Lipophilicity (LogP/LogD): The Key to Membrane Permeability

Lipophilicity, the affinity of a molecule for a lipid-like environment, is one of the most critical physical properties in drug design, profoundly influencing absorption, distribution, metabolism, and excretion (ADME).[12] It is typically quantified as the partition coefficient (LogP for neutral species) or distribution coefficient (LogD for ionizable species at a specific pH) between n-octanol and water.

Fluorine's effect on lipophilicity is highly context-dependent but generally increases it.[5][6] Replacing a hydrogen atom with fluorine increases the molecule's surface hydrophobicity. The nitrile group, being polar, will decrease lipophilicity. The final LogP value is a balance of these opposing effects and the overall molecular structure. An optimal LogP range (typically 1-3) is often sought to balance aqueous solubility with membrane permeability.[13]

Experimental Protocol: Shake-Flask Method for LogD₇.₄ Determination

This classic method directly measures the distribution of a compound between n-octanol and a buffered aqueous phase.

Step-by-Step Methodology:

  • Solvent Saturation: Pre-saturate n-octanol with phosphate-buffered saline (PBS, pH 7.4) and vice-versa by shaking them together overnight and separating the phases.

  • Sample Preparation: Prepare a stock solution of the test compound in the organic phase (pre-saturated n-octanol).

  • Partitioning: Add a known volume of the stock solution to a known volume of the aqueous phase (pre-saturated PBS) in a glass vial.

  • Equilibration: Shake the vial vigorously for a set period (e.g., 1-3 hours) at a constant temperature (e.g., 25 °C) to allow for complete partitioning.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

  • Concentration Analysis: Carefully remove an aliquot from each phase. Determine the concentration of the compound in both the n-octanol (C_oct) and aqueous (C_aq) phases using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Calculation: Calculate LogD using the formula: LogD = log10(C_oct / C_aq).

LogP_Workflow A 1. Pre-saturate n-octanol and PBS (pH 7.4) B 2. Prepare stock solution in saturated n-octanol A->B C 3. Mix organic & aqueous phases B->C D 4. Shake to equilibrate C->D E 5. Centrifuge to separate phases D->E F 6. Measure concentration in each phase (C_oct, C_aq) E->F G 7. Calculate LogD = log(C_oct / C_aq) F->G

Caption: Workflow for LogD Determination via Shake-Flask Method.

Table 2: Lipophilicity of Benzothiazole Derivatives
Compound ClassGeneral ObservationTypical LogP RangeReference
BenzothiazolesGenerally lipophilic (hydrophobic) with positive LogP values.1.5 - 4.0[14][15]
Iodinated BenzothiazolesLipophilicity increases with halogenation, which correlates with increased binding affinity for amyloid fibrils but also higher non-specific binding.1.65 - 3.90[13]
Fluorinated CompoundsFluorine substitution often increases lipophilicity and metabolic stability, enhancing bioavailability.Varies widely[7]

Note: Calculated LogP (CLogP) values are often used in early-stage discovery and can be obtained from software like ChemDraw or online platforms.[12][14][15]

Spectroscopic Properties: The Fingerprint of Molecular Structure

Spectroscopic analysis is indispensable for the structural elucidation and confirmation of newly synthesized compounds. For fluorinated benzothiazole nitriles, a combination of NMR, IR, and UV-Vis spectroscopy provides a complete picture of the molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the atomic framework of a molecule. For this class of compounds, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

  • ¹H NMR: Reveals the number and environment of protons. Aromatic protons on the benzothiazole ring typically appear in the range of 7.0-8.5 ppm.

  • ¹³C NMR: Shows the carbon skeleton. The nitrile carbon (C≡N) is characteristically deshielded, appearing around 115-120 ppm. The carbon atom attached to fluorine will show a large one-bond coupling constant (¹J_CF).

  • ¹⁹F NMR: This is particularly useful for fluorinated compounds due to its high sensitivity and wide chemical shift range. The position of the fluorine signal provides direct evidence of its electronic environment.

General Protocol for NMR Sample Preparation:

  • Weigh approximately 5-10 mg of the sample.

  • Dissolve the sample in ~0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Ensure the sample is fully dissolved; sonication may be required.

  • Add a small amount of an internal standard (e.g., TMS) if quantitative analysis or precise referencing is needed.

  • Acquire the spectra on an NMR spectrometer.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For fluorinated benzothiazole nitriles, the key diagnostic peaks are:

  • C≡N Stretch: A sharp, medium-intensity peak in the 2220-2260 cm⁻¹ region.[16]

  • C-F Stretch: Strong, characteristic absorptions in the 1000-1400 cm⁻¹ range.

  • Aromatic Stretches: C=C and C=N stretching vibrations within the benzothiazole ring system appear between 1400-1650 cm⁻¹.[17]

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is useful for confirming the conjugated aromatic system. Benzothiazole derivatives typically exhibit strong π→π* transitions. The λ_max (wavelength of maximum absorbance) can be influenced by the substitution pattern on the aromatic ring.[17][18][19]

Spectroscopy_Workflow cluster_nmr NMR Analysis cluster_ir IR Analysis cluster_uv UV-Vis Analysis start Synthesized Compound nmr_prep Dissolve in Deuterated Solvent start->nmr_prep ir_prep Prepare KBr Pellet or ATR start->ir_prep uv_prep Dissolve in UV-grade Solvent start->uv_prep nmr_acq Acquire ¹H, ¹³C, ¹⁹F Spectra nmr_prep->nmr_acq end Structural Confirmation nmr_acq->end ir_acq Acquire Spectrum ir_prep->ir_acq ir_acq->end uv_acq Measure Absorbance uv_prep->uv_acq uv_acq->end

Caption: General Workflow for Spectroscopic Characterization.

Table 3: Representative Spectroscopic Data for a Fluorinated Benzothiazole Nitrile Analog
Compound¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)Key IR Bands (cm⁻¹)Reference
Hypothetical 6-Fluoro-2-cyanobenzothiazole 7.2-8.2 (m, aromatic H)~117 (C≡N), ~160 (C-F, ¹J_CF ≈ 250 Hz), 120-155 (aromatic C)~2230 (C≡N), ~1250 (C-F)Illustrative data based on known shifts
Compound 18 from[16] (A fluorinated triazolopyrazine with a benzonitrile ring)7.68 (d, H-11, H-15), 7.64 (d, H-12, H-14)118.0 (C-16, nitrile C), 146.2 (C-3)Not specified[16]
2-amino-4-methylbenzothiazole 7.35, 7.02, 6.85 (aromatic H), 4.95 (NH₂), 2.45 (CH₃)166.5, 147.2, 131.0, 125.8, 123.5, 121.2, 119.8 (ring C), 17.5 (CH₃)3424, 3305 (NH₂ stretch)[18]

Interplay of Structure and Physicochemical Properties

The physical properties of a fluorinated benzothiazole nitrile are not independent variables; they are intricately linked to the molecular structure. The position and number of fluorine substituents, alongside the nitrile group, dictate the overall electronic distribution, polarity, and molecular shape. These fundamental characteristics, in turn, govern the macroscopic physical properties, which are the ultimate determinants of a drug candidate's success.

StructureProperty_Relationship structure Molecular Structure - Fluorine Position/Number - Nitrile Group - Other Substituents intermediate Fundamental Attributes - Polarity / Dipole Moment - Molecular Size / Shape - H-Bonding Capacity - Crystal Packing Forces structure->intermediate properties Key Physical Properties Lipophilicity (LogP) Aqueous Solubility Melting Point Metabolic Stability intermediate->properties outcomes Drug Development Suitability - Bioavailability - Target Engagement - Formulation Potential - Safety Profile properties->outcomes

Caption: Logical Relationship between Structure and Drug Suitability.

Conclusion

Fluorinated benzothiazole nitriles are a promising class of compounds in medicinal chemistry, offering a versatile scaffold for therapeutic innovation. Their ultimate potential as drug candidates is heavily reliant on their physical properties. A thorough and early characterization of melting point, solubility, lipophilicity, and spectroscopic features is not merely a routine task but a critical step in the drug discovery process. Understanding how the strategic placement of fluorine and nitrile functionalities governs these properties allows for a more rational, efficient, and successful design of next-generation therapeutics. This guide provides the foundational knowledge and validated experimental frameworks necessary to empower researchers in this exciting field.

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Foundational

4-Fluorobenzo[d]thiazole-2-carbonitrile: Solubility Profile & Handling Guide

Topic: 4-Fluorobenzo[d]thiazole-2-carbonitrile solubility in DMSO and methanol Content Type: In-depth Technical Guide [1] Executive Summary & Physicochemical Context 4-Fluorobenzo[d]thiazole-2-carbonitrile is a specializ...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-Fluorobenzo[d]thiazole-2-carbonitrile solubility in DMSO and methanol Content Type: In-depth Technical Guide

[1]

Executive Summary & Physicochemical Context

4-Fluorobenzo[d]thiazole-2-carbonitrile is a specialized scaffold often utilized as a covalent warhead precursor (targeting cysteine residues via the nitrile) or as a bioisostere in kinase inhibitor development.[1] Its utility relies heavily on precise solvation.[1]

While the parent benzothiazole is a liquid, the introduction of the 2-cyano group and the 4-fluoro substituent typically yields a crystalline solid with distinct solubility challenges.[1] The fluorine atom at the C4 position (peri- to the nitrogen) modulates the pKa of the system and increases lipophilicity (LogP) compared to non-fluorinated analogs, altering its dissolution kinetics in polar aprotic solvents like DMSO versus polar protic solvents like methanol.[1]

Critical Handling Note: The 2-carbonitrile group is electrophilic.[1] Inappropriate solvent choices (e.g., wet DMSO or basic methanol) can accelerate hydrolysis to the primary amide or methyl ester, compromising assay integrity.

Physicochemical Profile (Estimated)
PropertyValue / DescriptorContext
Molecular Weight ~178.19 g/mol Small molecule, fragment-like.[1]
Predicted LogP 2.5 – 2.8Moderately lipophilic; requires organic co-solvent.[1]
H-Bond Donors/Acceptors 0 / 3Poor water solubility; relies on dipole interactions.[1]
Physical State Crystalline SolidHigh lattice energy requires disruption by solvent.[1]

Solubility in DMSO (The Stock Solvent)[1]

Dimethyl sulfoxide (DMSO) is the industry standard for compound management due to its high dielectric constant and ability to disrupt


-

stacking in aromatic heterocycles.[1]
Theoretical & Practical Limits

For 4-fluorobenzo[d]thiazole-2-carbonitrile, DMSO is the preferred solvent for high-concentration stock solutions .[1]

  • Estimated Saturation Limit: >100 mM (approx. 18 mg/mL).[1]

  • Working Stock Concentration: 10 mM is standard and safe.[1]

  • Mechanism: DMSO interacts strongly with the polarizable thiazole ring and the dipole of the nitrile, effectively solvating the fluorinated core.

Protocol: Preparation of 10 mM Stock

Objective: Create a stable, precipitation-free stock for biological assays.

  • Weighing: Weigh approx. 1.8 mg of compound into a glass vial (avoid plastic if long-term storage is intended, though polypropylene is generally acceptable for short terms).[1]

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade ≥99.9%, water <50 ppm).

    • Why Anhydrous? Water in DMSO catalyzes the hydrolysis of the nitrile to the amide (4-fluorobenzo[d]thiazole-2-carboxamide) over time.[1]

  • Vortexing: Vortex at medium speed for 30 seconds. The solution should be clear and colorless to pale yellow.[1]

  • Visual Inspection: Hold against a dark background. If "schlieren" lines (wavy optical distortions) persist, the compound is dissolving but not homogenous.[1] Vortex again.

  • Sonication (Conditional): Only sonicate if particles remain after 2 minutes. Limit sonication to <5 minutes to avoid heating, which degrades the nitrile.

The "DMSO Freeze" Risk

DMSO freezes at 19°C. If stored in a refrigerator (4°C), the stock will freeze.[1]

  • Thaw Protocol: Thaw completely at room temperature (25°C). Do not heat.

  • Homogenization: Vortex vigorously after thawing.[1] Solutes often segregate during freezing (cryoconcentration), leading to supersaturated zones that may precipitate.[1]

Solubility in Methanol (The Process Solvent)[1][2]

Methanol is less powerful than DMSO for this scaffold but is essential for LC-MS mobile phases and intermediate dilutions.[1]

Utility & Limits[1]
  • Estimated Saturation Limit: 10–30 mM (lower than DMSO).

  • Role: Methanol is excellent for transferring the compound into aqueous buffers (preventing the "shock precipitation" seen with DMSO) or for silica-based purification.[1]

  • Risk: Methanol is a nucleophile.[1] In the presence of strong base or acid, it can attack the nitrile to form the methyl imidate (Pinner reaction).[1] Keep methanol neutral.

Protocol: Saturation Point Determination

If specific solubility data is required for a formulation, use this self-validating gravimetric method.[1]

Step-by-Step Workflow:

  • Add 10 mg of compound to a pre-weighed scintillation vial.

  • Add 200 µL Methanol. Cap and vortex for 1 hour at 25°C.

  • If solid remains: Centrifuge (10,000 x g, 5 min).

  • Remove supernatant and filter through a 0.22 µm PTFE filter.[1]

  • Dry a known volume of filtrate (e.g., 100 µL) in a vacuum concentrator.

  • Weigh the residue to calculate solubility (mg/mL).[1]

Visualizing the Solubility & Stability Logic

The following diagrams illustrate the decision-making process for solubility determination and the chemical stability risks associated with solvent choice.

Diagram 1: Solubility Determination Workflow

Caption: A logic-gated workflow for establishing and validating compound solubility.

SolubilityWorkflow Start Start: Solid Compound SolventSelect Select Solvent (DMSO or MeOH) Start->SolventSelect AddSolvent Add Solvent Stepwise (Target: 10 mM) SolventSelect->AddSolvent VisualCheck Visual Inspection AddSolvent->VisualCheck Clear Solution Clear? VisualCheck->Clear Success Ready for Assay (Filter Sterilize) Clear->Success Yes Fail Turbidity/Particulates Clear->Fail No Sonicate Sonicate (Max 5 min) < 40°C Fail->Sonicate Heat Gentle Heat (Max 45°C) *Risk of Degradation* Fail->Heat If Sonication Fails Sonicate->VisualCheck

Diagram 2: Degradation Pathways in Solvents

Caption: Chemical instability risks of the nitrile group in wet DMSO or basic Methanol.

Degradation Compound 4-Fluoro-BT-2-CN (Target) Amide Primary Amide (Hydrolysis Product) Compound->Amide Slow Hydrolysis Imidate Methyl Imidate (Solvolysis Product) Compound->Imidate Pinner Reaction WaterPath + H2O (Wet DMSO) MeOHPath + MeOH / Base

Troubleshooting & FAQ

Q: My DMSO stock turned cloudy upon adding to the aqueous buffer. Why? A: This is "Crash-out." The compound is hydrophobic (LogP ~2.5).[1] When you dilute DMSO into water, the solvent power drops drastically.

  • Solution: Perform an intermediate dilution in Methanol or PEG-400 before adding to the buffer.[1] Ensure the final DMSO concentration is <1% (v/v).[1]

Q: Can I store the methanol solution at -20°C? A: Yes, but ensure the vial is tightly sealed to prevent evaporation. Methanol is volatile; concentration changes will ruin quantitative assays.[1]

Q: I see a new peak in LC-MS after 24 hours in DMSO. A: Check the mass. If it is M+18, your nitrile has hydrolyzed to the amide. Use fresh, anhydrous DMSO and store under argon/nitrogen.

References

  • PubChem. Compound Summary: Benzothiazole-2-carbonitrile derivatives.[1] National Library of Medicine.[1] Available at: [Link][1]

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods.[1] Elsevier.[1] (Standard text for solubility protocols).

  • Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.[1] Journal of Medicinal Chemistry.[1][2] Available at: [Link][1]

Sources

Exploratory

Difference between 4-fluoro and 6-fluorobenzo[d]thiazole-2-carbonitrile

The following technical guide details the structural, synthetic, and medicinal chemistry distinctions between 4-fluoro and 6-fluorobenzo[d]thiazole-2-carbonitrile . Content Type: Comparative Technical Analysis Target Aud...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural, synthetic, and medicinal chemistry distinctions between 4-fluoro and 6-fluorobenzo[d]thiazole-2-carbonitrile .

Content Type: Comparative Technical Analysis Target Audience: Medicinal Chemists, Synthetic Organic Chemists, and Drug Discovery Scientists

Executive Summary: The Structural Divergence

While both isomers share the core benzothiazole-2-carbonitrile scaffold—a privileged pharmacophore in drug discovery for cysteine protease inhibition (e.g., Cathepsin K, SARS-CoV-2 Mpro) and imaging—the positioning of the fluorine atom dictates distinct electronic, steric, and metabolic profiles.

  • 6-Fluoro Isomer: The "Para-Analogue." Derived from para-fluoroaniline. It is the metabolic stabilizer, blocking the C6 "soft spot" prone to CYP450 oxidation. It extends the electronic dipole along the long axis of the molecule.

  • 4-Fluoro Isomer: The "Ortho/Bay-Analogue." Derived from ortho-fluoroaniline. It exerts a proximal steric and electronic influence on the bridgehead nitrogen (N3), affecting the basicity and hydrogen-bond acceptor capability of the heterocycle without blocking the primary metabolic site at C6.

Physicochemical & Spectroscopic Profile

Structural Topology

The numbering of the benzothiazole ring (S=1, N=3) places the benzo-fused carbons at 4, 5, 6, and 7.

Feature4-Fluorobenzo[d]thiazole-2-carbonitrile6-Fluorobenzo[d]thiazole-2-carbonitrile
F-Position C4 (Adjacent to Bridgehead C3a)C6 (Para to Bridgehead C3a)
Aniline Precursor 2-Fluoroaniline4-Fluoroaniline
Steric Environment High: Creates a "bay region" effect near the N3 lone pair.Low: Distal from the heteroatoms; minimal steric clash.
Electronic Vector Inductive withdrawal focused on N3 and C3a.Resonance/Inductive effect distributed across the benzo-system.
Metabolic Liability High: C6 position remains open for hydroxylation.Low: C6 position is blocked by Fluorine.
NMR Spectroscopy: The Diagnostic Fingerprint

The most reliable method to distinguish these isomers is


H and 

F NMR, specifically analyzing the coupling constants (

) between fluorine and the ring protons.
  • 6-Fluoro Isomer: The fluorine at C6 has two ortho-protons (H5 and H7).

    • 
      F NMR:  Appears as a triplet-like multiplet (due to two large 
      
      
      
      couplings).
    • 
      H NMR:  H5 and H7 appear as doublets (or dd) with large coupling constants (
      
      
      
      Hz).
  • 4-Fluoro Isomer: The fluorine at C4 has only one ortho-proton (H5).

    • 
      F NMR:  Appears as a doublet (dominated by single 
      
      
      
      coupling).
    • 
      H NMR:  Only H5 shows a large 
      
      
      
      . H6 (meta) and H7 (para) show significantly smaller couplings (
      
      
      Hz,
      
      
      Hz).

Synthetic Methodologies

The synthesis of these isomers requires different starting anilines to achieve the correct regiochemistry.

Synthesis of 6-Fluorobenzo[d]thiazole-2-carbonitrile

This is the more common isomer, typically synthesized from 4-fluoroaniline .

Protocol (Sandmeyer Route):

  • Cyclization: React 4-fluoroaniline with KSCN and Bromine (or Appel salt) to form 2-amino-6-fluorobenzothiazole.

  • Diazotization: Treat with

    
     in acid to form the diazonium salt.
    
  • Cyanation: Displace the diazonium group with CuCN/KCN (Sandmeyer reaction).

Synthesis of 4-Fluorobenzo[d]thiazole-2-carbonitrile

This isomer requires 2-fluoroaniline (ortho-fluoroaniline) to place the fluorine at the C4 position adjacent to the bridgehead.

Protocol (Jacobson Cyclization):

  • Thiourea Formation: React 2-fluoroaniline with benzoyl isothiocyanate, followed by hydrolysis to form (2-fluorophenyl)thiourea.

  • Radical Cyclization: Oxidative cyclization using

    
     or 
    
    
    
    . Note: Cyclization occurs at the least hindered ortho-position, but since one ortho position is blocked by F, it must cyclize at C6 of the aniline, placing F at C4 of the benzothiazole.
  • C2 Functionalization: Conversion of the C2-H or C2-NH2 to the nitrile.

Visual Synthesis Logic (DOT Diagram)

SynthesisPathways Start6 4-Fluoroaniline (Para-substituted) Inter6 2-Amino-6-fluorobenzothiazole Start6->Inter6 KSCN, Br2 (Cyclization) Prod6 6-Fluorobenzo[d]thiazole- 2-carbonitrile Inter6->Prod6 1. NaNO2, H+ 2. CuCN (Sandmeyer) Start4 2-Fluoroaniline (Ortho-substituted) Inter4 2-Amino-4-fluorobenzothiazole Start4->Inter4 1. PhCONCS 2. SOCl2 (Oxidative Closure) Prod4 4-Fluorobenzo[d]thiazole- 2-carbonitrile Inter4->Prod4 Sandmeyer Cyanation

Caption: Regioselective synthesis pathways. The starting aniline substitution pattern dictates the final fluorine position on the benzothiazole core.

Medicinal Chemistry & Reactivity[1][2][3]

Metabolic Stability (The "Soft Spot" Theory)
  • 6-Fluoro: In non-fluorinated benzothiazoles, the C6 position is the primary site for oxidative metabolism (hydroxylation) by CYP450 enzymes. Substituting this position with fluorine (6-F) blocks this pathway, significantly extending the half-life (

    
    ) of the drug candidate.
    
  • 4-Fluoro: Does not block the C6 metabolic soft spot. However, it is often used to modulate the

    
     of the thiazole nitrogen or to fill a specific hydrophobic pocket (P1' site) in enzymes like SARS-CoV-2 Mpro without altering the long-axis geometry.
    
Reactivity of the Nitrile (C2-CN)

The C2-carbonitrile is an electrophilic "warhead" often targeted by nucleophilic cysteine residues (forming a thioimidate adduct).

  • Electronic Effect: Both 4-F and 6-F are electron-withdrawing. However, 6-F (para to the bridgehead) communicates electronically with the C2 position more effectively through resonance, potentially making the C2-nitrile more electrophilic than the 4-F isomer.

  • Steric Effect: The 4-F atom creates a steric field near the bridgehead. While it does not directly block the linear nitrile group, it can influence the approach of bulky nucleophiles to the C2 center, potentially altering the kinetics of covalent inhibition (

    
    ).
    
SAR Decision Matrix
Design GoalRecommended IsomerRationale
Block Metabolism 6-Fluoro Prevents C6-hydroxylation; increases metabolic stability.
Increase Potency Target Dependent 6-F extends lipophilicity; 4-F alters local shape/electronics near N3.
Covalent Warhead 6-Fluoro Generally provides higher electrophilicity at C2 without steric hindrance.
Scaffold Hopping 4-Fluoro Useful when C6 substitution is not tolerated by the binding pocket.

References

  • Synthesis and Properties of Fluorobenzothiazoles

    • Title: Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionaliz
    • Source: National Institutes of Health (PMC) / Molecules.
    • URL:[Link]

  • Medicinal Chemistry (SARS-CoV-2 Mpro Inhibitors)

    • Title: Structure–Activity Relationship Studies of SARS-CoV-2 Main Protease Inhibitors Containing 4-Fluorobenzothiazole-2-carbonyl Moieties.
    • Source: Journal of Medicinal Chemistry (ACS).[1][2]

    • URL:[Link][1][2]

  • General Benzothiazole NMR Data: Title: 1H NMR spectrum of Benzothiazole. Source: ChemicalBook.
  • Fluorine in Medicinal Chemistry (Review)

    • Title: Importance of Fluorine in Benzazole Compounds.[3]

    • Source: N
    • URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Detailed Protocol for the Synthesis of 4-Fluorobenzo[d]thiazole-2-carbonitrile

Abstract The benzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anticancer, antimicrobial, and a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The benzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Specifically, fluorinated benzothiazole derivatives are of significant interest in drug development due to the unique physicochemical properties imparted by the fluorine atom, which can enhance metabolic stability, binding affinity, and bioavailability. This application note provides a comprehensive, two-step protocol for the synthesis of 4-Fluorobenzo[d]thiazole-2-carbonitrile, a valuable building block for chemical libraries, starting from 2-amino-3-fluorothiophenol. The synthesis proceeds through the formation of a 2-amino-4-fluorobenzo[d]thiazole intermediate, followed by a Sandmeyer reaction to introduce the 2-carbonitrile functionality. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug discovery, offering detailed procedural steps, mechanistic insights, safety protocols, and characterization data.

Introduction and Synthetic Strategy

4-Fluorobenzo[d]thiazole-2-carbonitrile is a key intermediate for synthesizing more complex molecules. The nitrile group is a versatile functional handle that can be readily converted into other functionalities such as amines, amides, carboxylic acids, and tetrazoles, making it a cornerstone for library development in drug discovery programs.[4][5]

The synthetic route outlined herein is a robust and logical two-step process designed for reliability and scalability.

  • Step 1: Cyclization to form the Benzothiazole Core. The initial step involves the synthesis of the intermediate, 2-amino-4-fluorobenzo[d]thiazole, via an oxidative cyclization of 2-amino-3-fluorothiophenol using potassium thiocyanate in the presence of bromine. This is a well-established method for the formation of 2-aminobenzothiazoles.[6]

  • Step 2: Sandmeyer Cyanation. The 2-amino group of the intermediate is converted into the target 2-carbonitrile via a Sandmeyer reaction. This classic transformation involves the diazotization of the aromatic amine followed by a copper(I) cyanide-mediated displacement of the diazonium group.[7][8] This reaction is a powerful tool for introducing a cyano group onto an aromatic ring where direct substitution is not feasible.[8][9]

The overall workflow is depicted below.

G cluster_0 Overall Synthetic Workflow start 2-amino-3-fluorothiophenol intermediate Intermediate: 2-Amino-4-fluorobenzo[d]thiazole start->intermediate Step 1: Oxidative Cyclization (KSCN, Br2, AcOH) final Target Compound: 4-Fluorobenzo[d]thiazole-2-carbonitrile intermediate->final Step 2: Sandmeyer Cyanation (NaNO2, H2SO4; CuCN, KCN)

Figure 1: High-level workflow for the synthesis of the target compound.

Part I: Synthesis of 2-Amino-4-fluorobenzo[d]thiazole (Intermediate)

Reaction Principle and Mechanism

This reaction is a variation of the Hugershoff synthesis of 2-aminobenzothiazoles. The process begins with the in-situ formation of thiocyanogen, (SCN)₂, from potassium thiocyanate and bromine. 2-amino-3-fluorothiophenol then attacks the electrophilic thiocyanogen, leading to a sulfenyl thiocyanate intermediate. Subsequent intramolecular cyclization via nucleophilic attack of the amino group onto the thiocyanate carbon, followed by elimination, yields the stable 2-aminobenzothiazole ring system. The acidic medium (acetic acid) facilitates these steps.

Materials and Equipment
Reagent/MaterialGradeSupplier Example
2-amino-3-fluorothiophenol>97%Sigma-Aldrich
Potassium thiocyanate (KSCN)ACS Reagent, >99%Fisher Scientific
Bromine (Br₂)Reagent Grade, >99%Merck
Glacial Acetic AcidACS GradeVWR Chemicals
Sodium bisulfite (NaHSO₃)Laboratory GradeAlfa Aesar
Ammonium hydroxide (NH₄OH)28-30% solutionJ.T. Baker
Dichloromethane (DCM)HPLC GradeFisher Scientific
Anhydrous Magnesium SulfateLaboratory GradeSigma-Aldrich
Equipment Specification
Three-neck round-bottom flask500 mL
Dropping funnel100 mL
Magnetic stirrer with hotplate
Ice bath
Rotary evaporator
Buchner funnel and filter flask
Detailed Experimental Protocol
  • Reaction Setup: In a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a thermometer, dissolve potassium thiocyanate (11.7 g, 120 mmol) in glacial acetic acid (150 mL).

  • Bromine Addition: Cool the flask in an ice bath to 0-5 °C. From the dropping funnel, add a solution of bromine (3.2 mL, 60 mmol) in 20 mL of glacial acetic acid dropwise over 30 minutes. Maintain the temperature below 10 °C. The solution should turn a deep orange-red, indicating the formation of thiocyanogen.

  • Substrate Addition: After the bromine addition is complete, add a solution of 2-amino-3-fluorothiophenol (7.15 g, 50 mmol) in 30 mL of glacial acetic acid dropwise over 45 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 4-6 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate).

  • Quenching: Carefully pour the reaction mixture into 500 mL of ice-cold water. A precipitate should form. To quench any unreacted bromine, add a saturated solution of sodium bisulfite dropwise until the orange color disappears.

  • Work-up and Isolation: Neutralize the mixture by slowly adding concentrated ammonium hydroxide until the pH is approximately 8. Be cautious as this is an exothermic process; perform this step in an ice bath.

  • Filtration: Collect the resulting solid precipitate by vacuum filtration using a Buchner funnel. Wash the solid with copious amounts of cold water (3 x 100 mL).

  • Purification: The crude product can be purified by recrystallization from an ethanol/water mixture to yield 2-amino-4-fluorobenzo[d]thiazole as a solid. Dry the purified product under vacuum.

Part II: Synthesis of 4-Fluorobenzo[d]thiazole-2-carbonitrile (Target Compound)

Reaction Principle and Mechanism

The Sandmeyer reaction is a cornerstone of aromatic chemistry for converting an amino group into a wide variety of substituents.[8] The reaction proceeds via three key stages:

  • Diazotization: The primary aromatic amine (2-amino-4-fluorobenzo[d]thiazole) is treated with nitrous acid (HONO), generated in situ from sodium nitrite and a strong acid (sulfuric acid), at low temperatures (0-5 °C). This converts the amino group into a highly reactive diazonium salt (-N₂⁺).

  • Single Electron Transfer (SET): The copper(I) cyanide catalyst initiates the reaction by transferring a single electron to the diazonium salt. This results in the formation of an aryl radical and the evolution of nitrogen gas (N₂), a thermodynamically favorable process.

  • Radical Capture: The aryl radical is then captured by the cyanide ligand from the oxidized copper(II) species, forming the final aryl nitrile product and regenerating the copper(I) catalyst, thus completing the catalytic cycle.[7] The detection of biaryl byproducts in similar reactions supports this radical-nucleophilic aromatic substitution (S-RN-Ar) mechanism.[7]

G cluster_1 Sandmeyer Reaction Mechanism N2_formation Diazonium Salt Formation (Ar-NH2 + HONO → Ar-N₂⁺) SET Single Electron Transfer (SET) (Ar-N₂⁺ + Cu(I)CN → Ar• + N₂ + Cu(II)CN⁺) N2_formation->SET Catalyst Introduction Capture Radical Capture & Product Formation (Ar• + Cu(II)CN⁺ → Ar-CN + Cu(I)) SET->Capture Radical Intermediate

Figure 2: Simplified mechanistic pathway of the Sandmeyer cyanation.

Materials and Equipment
Reagent/MaterialGradeSupplier Example
2-Amino-4-fluorobenzo[d]thiazoleFrom Part I-
Sodium Nitrite (NaNO₂)ACS Reagent, >97%Sigma-Aldrich
Sulfuric Acid (H₂SO₄)Concentrated, 98%Fisher Scientific
Copper(I) Cyanide (CuCN)>99%Alfa Aesar
Potassium Cyanide (KCN)>98%Sigma-Aldrich
TolueneAnhydrousMerck
Sodium Bicarbonate (NaHCO₃)ACS GradeVWR Chemicals
Brine (Saturated NaCl solution)--
Equipment Specification
Three-neck round-bottom flask250 mL
Dropping funnel50 mL
Mechanical stirrer
Low-temperature thermometer
Separatory funnel500 mL
Detailed Experimental Protocol
  • Diazotization (Solution A): In a 250 mL three-neck flask, suspend 2-amino-4-fluorobenzo[d]thiazole (5.0 g, 27.1 mmol) in a mixture of water (50 mL) and concentrated sulfuric acid (10 mL). Cool the mixture to 0 °C in an ice-salt bath with vigorous mechanical stirring.

  • Slowly add a solution of sodium nitrite (2.0 g, 29.0 mmol) in 10 mL of cold water dropwise. Ensure the temperature is strictly maintained between 0-5 °C. Stir the resulting diazonium salt solution for an additional 30 minutes at this temperature.

  • Cyanide Solution Preparation (Solution B): In a separate 500 mL flask, dissolve copper(I) cyanide (3.15 g, 35.2 mmol) and potassium cyanide (4.2 g, 64.5 mmol) in 50 mL of water. CAUTION: This step generates a highly toxic solution and must be performed in a well-ventilated fume hood. Warm the solution gently to ~60 °C to ensure complete dissolution, then cool to room temperature.

  • Sandmeyer Reaction: Place the flask containing Solution B in an ice bath. Slowly and carefully add the cold diazonium salt solution (Solution A) dropwise to Solution B with vigorous stirring. The addition should be controlled to manage gas evolution (N₂) and maintain the temperature below 20 °C.

  • Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and then heat it to 60 °C for 1 hour to ensure the reaction goes to completion.

  • Work-up and Extraction: Cool the reaction mixture to room temperature and extract the product with toluene (3 x 75 mL).

  • Washing: Combine the organic layers and wash sequentially with 1 M NaOH (50 mL), water (50 mL), and finally with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford pure 4-Fluorobenzo[d]thiazole-2-carbonitrile.

Data Summary and Characterization

ParameterIntermediate: 2-Amino-4-fluorobenzo[d]thiazoleTarget: 4-Fluorobenzo[d]thiazole-2-carbonitrile
Molecular Formula C₇H₅FN₂SC₈H₃FN₂S
Molecular Weight 184.20 g/mol 194.19 g/mol
Appearance Off-white to light yellow solidWhite to pale yellow solid
Expected Yield 75-85%60-70%
¹H NMR (DMSO-d₆, δ ppm) ~7.8 (s, 2H, -NH₂), 7.0-7.5 (m, 3H, Ar-H)~7.5-8.2 (m, 3H, Ar-H)
¹³C NMR (DMSO-d₆, δ ppm) ~168 (C2), 155 (d, C-F), 110-135 (Ar-C)~114 (CN), 135 (C2), 158 (d, C-F), 115-145 (Ar-C)
IR (KBr, cm⁻¹) 3300-3450 (N-H str.), 1630 (N-H bend)2230 (C≡N str.)

Note: NMR chemical shifts are approximate and may vary based on solvent and concentration. Coupling constants for fluorine (d) should be observed.[10][11]

Safety Precautions

All experimental procedures must be conducted in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • 2-amino-3-fluorothiophenol: This compound is toxic if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation and may cause respiratory irritation.[12][13] It is also air-sensitive and has a strong, unpleasant odor (stench).[13] Handle under an inert atmosphere where possible.

  • Bromine: Highly corrosive and toxic. Causes severe burns upon contact. Use with extreme caution in a fume hood.

  • Cyanides (CuCN, KCN): Acutely toxic and can be fatal if swallowed, inhaled, or absorbed through the skin.[5] Contact with acids liberates highly toxic hydrogen cyanide (HCN) gas. All cyanide waste must be quenched with bleach (sodium hypochlorite) solution before disposal according to institutional guidelines.

  • Diazonium Salts: Are potentially explosive, especially when isolated in a dry state. Always keep them in solution at low temperatures and use them immediately after preparation. Do not allow the solution to warm up uncontrollably.

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in Step 1 Incomplete formation of thiocyanogen; impure starting material.Ensure bromine is added slowly at low temp. Use fresh, high-purity 2-amino-3-fluorothiophenol.
Dark, tarry product in Step 2 Diazotization temperature was too high (>5 °C).Strictly maintain the 0-5 °C temperature range during NaNO₂ addition. Use an ice-salt bath.
No product formation in Step 2 Failure of diazotization; decomposition of diazonium salt.Check the purity of NaNO₂. Use the diazonium salt solution immediately after its preparation.
Low yield in Step 2 Inefficient copper catalysis.Ensure the CuCN is of good quality. Gentle warming (60 °C) after addition can help drive the reaction to completion.

References

  • Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides. (n.d.). National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]

  • Padilla-Martínez, I. I., Cruz, A., García-Báez, E. V., Mendieta-Wejebe, J. E., & Rosales-Hernández, M. C. (2024). Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]

  • Recent Advances in the Application of 2‐Aminobenzothiazole to the Multicomponent Synthesis of Heterocycles. (2024, September 9). Wiley Online Library. Retrieved February 13, 2026, from [Link]

  • Benzothiazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 13, 2026, from [Link]

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Application

Application Notes and Protocols: Characterizing 4-Fluorobenzo[d]thiazole-2-carbonitrile as a Covalent Cysteine Protease Inhibitor

Introduction: The Therapeutic Promise of Cysteine Protease Inhibition Cysteine proteases are a ubiquitous class of enzymes that play a critical role in a vast array of physiological processes, from protein turnover and a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Promise of Cysteine Protease Inhibition

Cysteine proteases are a ubiquitous class of enzymes that play a critical role in a vast array of physiological processes, from protein turnover and antigen processing to apoptosis.[1][2][3] Their catalytic activity is mediated by a nucleophilic cysteine residue within a highly conserved active site.[4] Dysregulation of these proteases is a hallmark of numerous pathologies, including cancer progression, parasitic infections, and neurodegenerative disorders, making them compelling targets for therapeutic intervention.[3][5]

The development of small molecule inhibitors that can selectively and potently modulate the activity of these enzymes is a cornerstone of modern drug discovery.[6][7] Among the various chemical scaffolds explored, the benzothiazole nucleus is recognized as a "privileged structure" due to its presence in numerous pharmacologically active compounds.[8][9] This guide focuses on a specific derivative, 4-Fluorobenzo[d]thiazole-2-carbonitrile , a molecule designed to act as a covalent inhibitor of cysteine proteases. Its mechanism relies on the electrophilic nitrile "warhead," which forms a stable, covalent bond with the active site cysteine, leading to potent and often prolonged inhibition.

This document provides a comprehensive overview of the mechanism of action of 4-Fluorobenzo[d]thiazole-2-carbonitrile and details robust protocols for its biochemical and cellular characterization. The methodologies described herein are designed for researchers, scientists, and drug development professionals seeking to evaluate this compound or similar covalent inhibitors.

Mechanism of Action: Covalent Targeting of the Catalytic Cysteine

The inhibitory activity of 4-Fluorobenzo[d]thiazole-2-carbonitrile is rooted in its ability to covalently modify the catalytic cysteine residue in the active site of target proteases. This process follows a two-step kinetic model, a hallmark of targeted covalent inhibitors.[10][11][12][13]

  • Initial Reversible Binding (Formation of E•I Complex): The inhibitor first binds non-covalently to the enzyme's active site, forming a reversible enzyme-inhibitor complex (E•I). This initial binding is governed by an equilibrium constant, Ki, and is influenced by non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions) between the inhibitor's benzothiazole scaffold and the enzyme's binding pocket. The 4-fluoro substituent can potentially enhance these interactions through favorable contacts.[14][15][16]

  • Irreversible Covalent Bond Formation (Formation of E-I Adduct): Following initial binding, the electrophilic carbon of the nitrile group is positioned optimally for nucleophilic attack by the deprotonated thiolate anion of the active site cysteine (Cys-S⁻). This reaction, facilitated by a nearby histidine residue that acts as a general base, results in the formation of a stable covalent thioimidate adduct (E-I).[17] This step is characterized by the first-order rate constant, kinact.

Because the covalent modification is essentially irreversible, the inhibitor effectively inactivates the enzyme. The overall potency of such an inhibitor is best described by the second-order rate constant kinact/Ki , which accounts for both the initial binding affinity and the rate of covalent modification.[18]

G cluster_0 Cysteine Protease Active Site Cys Enzyme (E) (Active Cys-SH) Cys_thiolate Enzyme (E) (Deprotonated Cys-S⁻) Cys->Cys_thiolate His His-Im EI_complex Reversible E•I Complex Cys_thiolate->EI_complex Reversible Binding (Ki) Inhibitor Inhibitor (I) 4-Fluorobenzo[d]thiazole- 2-carbonitrile Inhibitor->EI_complex EI_adduct Covalent Thioimidate Adduct (E-I, Inactivated) EI_complex->EI_adduct Covalent Attack (kinact)

Figure 1. Mechanism of covalent inhibition by 4-Fluorobenzo[d]thiazole-2-carbonitrile.

Biochemical Characterization Protocols

Accurate characterization of covalent inhibitors requires kinetic methods that go beyond simple IC50 determination. The following protocols provide a framework for determining both the initial potency and the detailed kinetic parameters of inhibition.

Protocol 1: Determination of Time-Dependent Inhibition and IC50

This assay measures the concentration-dependent inhibition of a target cysteine protease after a fixed pre-incubation period. It is a crucial first step to establish the inhibitor's potency. The use of a pre-incubation step is critical, as it allows time for the covalent reaction to proceed.[18]

Principle: A fluorogenic peptide substrate is used, which upon cleavage by the active protease, releases a fluorescent molecule. The rate of fluorescence increase is directly proportional to enzyme activity. Inhibition is quantified by measuring the reduction in this rate.

G start Start reagents Prepare Reagents: - Enzyme Stock - Inhibitor Dilutions - Substrate Stock - Assay Buffer start->reagents plate Plate Inhibitor Dilutions and Enzyme in a 96-well plate reagents->plate preincubate Pre-incubate Enzyme and Inhibitor (e.g., 30 min at 37°C) Allows for covalent modification plate->preincubate add_substrate Initiate Reaction: Add Fluorogenic Substrate preincubate->add_substrate read_plate Measure Fluorescence Kinetics (Plate Reader, e.g., every 60s for 15 min) add_substrate->read_plate analyze Data Analysis: 1. Calculate reaction rates (Vmax) 2. Plot % Inhibition vs. [Inhibitor] 3. Fit to dose-response curve read_plate->analyze ic50 Determine IC50 Value analyze->ic50

Figure 2. Workflow for determining the IC50 of a covalent inhibitor.

Materials:

  • Target Cysteine Protease: e.g., Recombinant human Cathepsin B, L, or S.

  • Inhibitor: 4-Fluorobenzo[d]thiazole-2-carbonitrile, prepared as a 10 mM stock in DMSO.

  • Fluorogenic Substrate: Specific for the target protease (e.g., Z-FR-AMC for Cathepsins B and L).

  • Assay Buffer: e.g., 100 mM sodium acetate, pH 5.5, 5 mM DTT, 1 mM EDTA.

  • Apparatus: 96-well black, flat-bottom plates; fluorescence plate reader.

Step-by-Step Methodology:

  • Reagent Preparation: Thaw enzyme and substrate on ice. Prepare a serial dilution of the inhibitor in assay buffer from the DMSO stock. The final DMSO concentration in the assay should be kept constant and low (<1%).

  • Enzyme/Inhibitor Pre-incubation: In a 96-well plate, add 50 µL of assay buffer containing the target enzyme to each well. Add 1 µL of the serially diluted inhibitor (or DMSO for control wells).

  • Incubation: Mix gently and incubate the plate for a defined period (e.g., 30 minutes) at 37°C. This step is crucial for allowing the covalent bond to form.

  • Reaction Initiation: Prepare the substrate solution in assay buffer. To initiate the reaction, add 50 µL of the substrate solution to all wells.

  • Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the fluorescence intensity (e.g., Ex/Em = 380/460 nm for AMC-based substrates) every 60 seconds for 15-30 minutes.[19]

  • Data Analysis:

    • Determine the rate of reaction (Vmax) for each well by calculating the slope of the linear portion of the fluorescence vs. time plot.

    • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control: % Inhibition = 100 * (1 - (Vinhibitor / VDMSO)).

    • Plot % Inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Kinetic Analysis of Covalent Inactivation (kinact and Ki)

This protocol determines the individual kinetic parameters that define the efficiency of a covalent inhibitor. It provides a more complete picture of the inhibitor's mechanism than a single IC50 value.[18]

Principle: The enzyme is incubated with various concentrations of the inhibitor. At different time points, the remaining enzyme activity is measured. The observed rate of inactivation (kobs) is determined for each inhibitor concentration, and these values are then used to calculate kinact and Ki.[10]

Step-by-Step Methodology:

  • Setup: In separate tubes, prepare mixtures of the enzyme and several different concentrations of the inhibitor in assay buffer. Include a DMSO-only control.

  • Time-Course Incubation: Incubate these mixtures at 37°C.

  • Sampling and Activity Measurement: At regular intervals (e.g., 0, 2, 5, 10, 20, and 30 minutes), withdraw a small aliquot from each tube and immediately dilute it into a well of a 96-well plate containing a high concentration of the fluorogenic substrate (typically >10x KM). The dilution and high substrate concentration effectively stop further inactivation.

  • Kinetic Reading: Immediately read the fluorescence intensity over a short period (e.g., 5 minutes) to determine the residual enzyme activity rate.

  • Data Analysis:

    • For each inhibitor concentration, plot the natural logarithm (ln) of the percent remaining activity versus the pre-incubation time. The data should fit a straight line with a slope equal to -kobs.

    • Plot the calculated kobs values against the corresponding inhibitor concentrations [I].

    • Fit this data to the Michaelis-Menten equation for inactivation: k_obs = (k_inact * [I]) / (K_i + [I])

    • This fit will yield the values for kinact (the maximal rate of inactivation) and Ki (the inhibitor concentration at half-maximal inactivation rate). The overall second-order rate constant is then calculated as kinact/Ki .

ParameterDescriptionTypical Value (Hypothetical)
IC50 Concentration for 50% inhibition after fixed time.150 nM (at 30 min)
Ki Initial non-covalent binding affinity.1.2 µM
kinact Maximal rate of covalent inactivation.0.05 s⁻¹
kinact/Ki Second-order rate constant of inactivation.41,667 M⁻¹s⁻¹
Table 1. Hypothetical quantitative data for 4-Fluorobenzo[d]thiazole-2-carbonitrile against Cathepsin B.

Cell-Based Assay Protocol

Confirming that an inhibitor is active in a cellular environment is a critical step in the drug discovery process. This protocol assesses the ability of the inhibitor to engage its target inside a cell.

Protocol 3: Cellular Target Engagement via Activity-Based Probe (ABP) Competition

Principle: Activity-based probes (ABPs) are small molecules that covalently bind to the active site of enzymes and contain a reporter tag (e.g., a fluorophore).[20] If 4-Fluorobenzo[d]thiazole-2-carbonitrile successfully enters the cell and binds to its target protease, it will block the binding of a subsequently added ABP. This target engagement is visualized as a dose-dependent decrease in the fluorescent signal from the ABP-labeled enzyme.

G start Start treat_cells Treat Intact Cells with Inhibitor (Varying concentrations) start->treat_cells lyse_cells Harvest and Lyse Cells treat_cells->lyse_cells add_abp Incubate Cell Lysate with Fluorescent ABP lyse_cells->add_abp sds_page Separate Proteins by SDS-PAGE add_abp->sds_page visualize Visualize Labeled Protease (In-gel fluorescence scanner) sds_page->visualize quantify Quantify Band Intensity visualize->quantify ec50 Determine Cellular EC50 quantify->ec50

Figure 3. Workflow for cellular target engagement assay using ABP competition.

Materials:

  • Cell Line: A cell line endogenously expressing the target cysteine protease (e.g., U937 cells for cathepsins).

  • Inhibitor: 4-Fluorobenzo[d]thiazole-2-carbonitrile.

  • Activity-Based Probe (ABP): A fluorescently-tagged, broad-spectrum cysteine protease probe (e.g., containing a vinyl sulfone or acyloxymethyl ketone reactive group).

  • Reagents: Cell culture medium, PBS, cell lysis buffer, SDS-PAGE gels, and associated buffers.

  • Apparatus: Cell culture incubator, centrifuge, in-gel fluorescence scanner.

Step-by-Step Methodology:

  • Cell Treatment: Plate cells and grow to desired confluency. Treat the cells with a serial dilution of the inhibitor (and a DMSO vehicle control) for a defined period (e.g., 2-4 hours) in the incubator.

  • Cell Harvest and Lysis: Harvest the cells, wash with cold PBS, and lyse them in a suitable lysis buffer on ice.

  • ABP Labeling: Determine the protein concentration of each lysate. Incubate a fixed amount of protein from each sample with the fluorescent ABP for 1 hour at 37°C.

  • SDS-PAGE: Quench the labeling reaction by adding SDS-loading buffer and boiling the samples. Separate the proteins on an SDS-PAGE gel.

  • Visualization and Quantification: Scan the gel using a fluorescence scanner at the appropriate wavelength for the ABP's fluorophore. A band corresponding to the molecular weight of the target protease should be visible.

  • Data Analysis: Quantify the intensity of the fluorescent band in each lane. The intensity will decrease as the inhibitor concentration increases. Plot the band intensity versus inhibitor concentration to determine a cellular EC50, the concentration required to achieve 50% target engagement in the cell.

Framework for In Vivo Evaluation

Following successful in vitro and cellular characterization, the next logical step is to assess the inhibitor's efficacy in a relevant animal model of disease. While specific protocols are highly dependent on the model, the general framework involves evaluating the compound's pharmacokinetics (PK), pharmacodynamics (PD), efficacy, and safety.

  • Pharmacokinetics (PK): Determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. This is crucial for designing an effective dosing regimen.

  • Pharmacodynamics (PD): Assess target inhibition in vivo by collecting tissues from treated animals and performing ex vivo ABP analysis, similar to Protocol 3.

  • Efficacy Models: Select an appropriate animal model for a disease driven by the target cysteine protease. Examples include mouse models of cancer metastasis, parasitic infections like cryptosporidiosis, or neuroinflammation.[21][22]

  • Toxicity: Evaluate the compound's safety and therapeutic index by monitoring for adverse effects and performing histological analysis of major organs.[23]

Conclusion

4-Fluorobenzo[d]thiazole-2-carbonitrile represents a promising scaffold for the targeted covalent inhibition of cysteine proteases. Its characterization requires a methodical approach that moves beyond simple IC50 values to a more detailed kinetic and cellular analysis. The protocols outlined in this guide provide a robust framework for researchers to accurately determine the inhibitor's potency, mechanism of action, and cellular activity, thereby facilitating its evaluation as a potential therapeutic agent.

References

  • Križnik, M., et al. (2025). Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data. RSC Medicinal Chemistry.
  • Costanzi, E., et al. (2025). Kinetic Modeling of Covalent Inhibition: Effects of Rapidly Fluctuating Intermediate States. Journal of Chemical Theory and Computation.
  • Costanzi, E., et al. (2025). Kinetic Modeling of Covalent Inhibition: Effects of Rapidly Fluctuating Intermediate States. ACS Publications.
  • Lito, P., et al. (2014). Covalent EGFR inhibitor analysis reveals importance of reversible interactions to potency and mechanisms of drug resistance. ResearchGate.
  • Schwartz, P. A., et al. (2025). Kinetic mechanisms of covalent inhibition. ResearchGate.
  • BenchChem. (2025). Application Notes and Protocols for Cysteine Protease Inhibitor-3 in High-Throughput Screening. BenchChem.
  • Goretzki, L., et al. (1992). Selective inhibition of proteolytic enzymes in an in vivo mouse model for experimental metastasis. PubMed.
  • BenchChem. (2025). Application Notes and Protocols: Cysteine Protease Inhibitors in Animal Models of Disease. BenchChem.
  • Chondrex, Inc. (2025). Cysteine Protease Activity Assay Kit. Chondrex, Inc..
  • Chondrex, Inc. (2025). Cysteine Protease Activity Assay Kit. Chondrex, Inc..
  • Assay Guidance Manual. (2012). Protease Assays. NCBI Bookshelf.
  • García-Alonso, F., et al. (2021). Profiling Cysteine Proteases Activities in Neuroinflammatory Cells. PMC - NIH.
  • Tanimoto, Y., et al. (2025). SARS-CoV-2 Main Protease Inhibitors Containing 5-Substituted Benzothiazole-2-carbonyl Moieties at the P1′ Site and Their Derivatives. PMC.
  • Sigma-Aldrich. Protease Inhibitor Selection: Avoid Protein Loss in Sample Prep. Sigma-Aldrich.
  • Chondrex, Inc. Proteinases and Proteinase Activity Assays. Chondrex, Inc..
  • BenchChem. (2025). Evaluating the Therapeutic Index of Cysteine Protease Inhibitors: A Comparative Guide. BenchChem.
  • Tanimoto, Y., et al. (2025). SARS-CoV-2 Main Protease Inhibitors Containing 5-Substituted Benzothiazole-2-carbonyl Moieties at the P1' Site and Their Derivatives. PubMed.
  • Sigma-Aldrich. High-Sensitivity Protease Detection Assay. Sigma-Aldrich.
  • Tanimoto, Y., et al. (2025). (PDF) SARS-CoV-2 Main Protease Inhibitors Containing 5-Substituted Benzothiazole-2-carbonyl Moieties at the P1′ Site and Their Derivatives. ResearchGate.
  • van der Linden, W.A., et al. (2015). Cysteine protease inhibition by nitrile-based inhibitors: a computational study. Frontiers in Chemistry.
  • Schirmeister, T., et al. (2006). Inhibitors of cysteine proteases. PubMed.
  • Lihumis, H. S., et al. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research.
  • Achaiah, G., et al. (2016). REVIEW ON 2-SUBSTITUTED BENZOTHIAZOLES: DIVERSITY OF SYNTHETIC METHODS AND BIOLOGICAL ACTIVITIES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
  • Turk, B. (2020). Mechanisms Applied by Protein Inhibitors to Inhibit Cysteine Proteases. PubMed Central.
  • Leong, S. W., et al. (2021). Current trends of benzothiazoles in drug discovery: a patent review (2015-2020). PubMed.
  • Patsnap Synapse. (2024). What are cysteine protease inhibitors and how do they work?. Patsnap Synapse.
  • El-Sayed, N. N. E., et al. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. PMC.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 4-Fluorobenzo[d]thiazole-2-carbonitrile

Ticket ID: #PUR-BT-4F-CN Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PUR-BT-4F-CN Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Subject: Troubleshooting Column Chromatography for 2-Cyanobenzothiazole Derivatives

Introduction: The Chemist's Perspective

Purifying 4-fluorobenzo[d]thiazole-2-carbonitrile presents a specific set of challenges. Unlike simple aromatics, the benzothiazole core is electron-deficient, and the C2-nitrile group is labile under forcing conditions.

The primary difficulty often lies not in retaining the product, but in separating it from two specific impurities:

  • The Hydrolysis Product: 4-fluorobenzo[d]thiazole-2-carboxamide (formed by moisture/acidity).

  • The Precursor: 2-chloro-4-fluorobenzo[d]thiazole (if synthesized via nucleophilic aromatic substitution), which possesses a polarity frustratingly similar to the nitrile.

This guide is structured to troubleshoot these specific separation issues using a logic-based approach.

Module 1: Pre-Purification Diagnostics (The Triage)

Before packing the column, you must diagnose the composition of your crude mixture. Relying solely on UV can be deceptive due to the strong fluorescence of benzothiazoles.

Diagnostic Protocol

Step 1: The "3-Spot" TLC Test Run a TLC of your crude against the starting material (SM) using 10% EtOAc in Hexanes .

ObservationDiagnosisAction Required
Spot A (Rf ~0.7) Likely Disulfide Dimer or 2-Chloro precursor .These are non-polar. Use 100% Hexanes initially.
Spot B (Rf ~0.4) Target Nitrile .This is your sweet spot.
Spot C (Rf < 0.1) Amide/Acid (Hydrolysis products).These are polar. They will stick to the baseline unless forced.

Step 2: Stability Check (Self-Validating System)

  • Procedure: Spot the crude on a TLC plate. Let it sit dry for 15 minutes. Elute.

  • Result: If the product spot streaks or shows a new baseline spot compared to a "fresh" spot, your compound is decomposing on the silica (likely acid-catalyzed hydrolysis).

  • Fix: Pre-treat silica with 1% Triethylamine (TEA) in Hexanes.

Module 2: The Chromatography Setup (The Engine)

Do not default to a generic 0-50% gradient. This compound requires a shallow gradient to separate the "non-polar cluster."

Recommended System Parameters
ParameterSpecificationRationale
Stationary Phase Silica Gel 60 (40-63 µm)Standard resolution. Neutral alumina is an alternative if hydrolysis is severe.
Mobile Phase A n-Hexanes (or Heptane)Non-polar base.
Mobile Phase B Ethyl Acetate (EtOAc)Polar modifier.
Alternative Solvent Dichloromethane (DCM)Critical: Use if separating from chloro-precursor (different selectivity).
Loading Capacity 1:50 (Crude : Silica)High ratio needed for difficult separations.
The "Shallow Ramp" Gradient Protocol
  • 0 - 5 CV (Column Volumes): 100% Hexanes (Elutes disulfides/chloro-impurities).

  • 5 - 15 CV: 0%

    
     10% EtOAc (Target Nitrile usually elutes here).
    
  • 15 - 20 CV: 10%

    
     30% EtOAc (Flushes out amides/polar byproducts).
    

Module 3: Troubleshooting & FAQs

Q1: My product co-elutes with the 2-chloro starting material. How do I separate them?

Root Cause: The chlorine atom and the nitrile group have similar lipophilicities in Hexane/EtOAc systems. Solution: Switch to Dichloromethane (DCM) or Toluene .

  • Nitriles interact strongly with the polarizable chlorine atoms in DCM, altering their retention time relative to the chloro-analog.

  • Try: Isocratic 100% DCM or Toluene:Hexane (1:1).

Q2: The product spot is "streaking" or tailing badly.

Root Cause: The benzothiazole nitrogen can act as a weak base, interacting with silanols on the silica. Alternatively, the nitrile is hydrolyzing on-column. Solution:

  • Doping: Add 0.5% Triethylamine (TEA) to the mobile phase.

  • Speed: Run the column faster. Streaking is time-dependent.

Q3: I see a bright blue fluorescent spot. Is that my product?

Root Cause: Benzothiazoles are highly fluorescent. Verification:

  • 2-CN (Nitrile): Usually weaker fluorescence, absorbs strongly at 254 nm (dark spot).

  • 2-OH (Hydrolysis): Often intensely fluorescent (blue/green).

  • Action: Do not collect based on fluorescence alone. Trust the UV 254 nm absorption.

Module 4: Visualization & Logic Flow

The following diagrams illustrate the decision-making process for solvent selection and troubleshooting.

PurificationLogic Start Crude Mixture Analysis (TLC in 10% EtOAc/Hex) CheckRf Check Rf Difference (ΔRf) between Product & Impurity Start->CheckRf GoodSep ΔRf > 0.15 CheckRf->GoodSep BadSep ΔRf < 0.10 CheckRf->BadSep StandardMethod Standard Protocol: Hexane/EtOAc Gradient (0-20%) GoodSep->StandardMethod AnalyzeImpurity Identify Closest Impurity BadSep->AnalyzeImpurity ImpurityChloro Impurity is 2-Chloro Precursor AnalyzeImpurity->ImpurityChloro Non-polar ImpurityAmide Impurity is Hydrolysis (Amide) AnalyzeImpurity->ImpurityAmide Polar/Streaking SolventSwitch Switch Selectivity: Use 100% DCM or Toluene/Hexane ImpurityChloro->SolventSwitch AddBase Add 1% TEA to Mobile Phase ImpurityAmide->AddBase

Figure 1: Decision tree for solvent system selection based on impurity profile.

StabilityCheck Step1 Spot Crude on TLC Step2 Wait 15 Mins (Dry Silica Contact) Step1->Step2 Step3 Elute Plate Step2->Step3 ResultA Single Spot: Stable Step3->ResultA ResultB New Baseline Spot: Hydrolysis Step3->ResultB

Figure 2: The "Self-Validating" Stability Test to determine if silica pretreatment is necessary.

Module 5: Post-Column Polishing

Even after chromatography, trace amounts of the 2-chloro impurity may persist.

Crystallization Protocol:

  • Dissolve the chromatographed solid in minimal hot Ethanol (EtOH) .

  • Add water dropwise until slight turbidity appears.

  • Heat to clarify, then let cool slowly to room temperature, then 4°C.

  • Why this works: The nitrile is generally more crystalline and less soluble in aqueous alcohol than the slightly more lipophilic chloro-impurity, allowing for an upgrade in purity [1].

References

  • Synthesis and properties of 2-cyanobenzothiazole derivatives. Source: National Institutes of Health (PMC). Context: Describes the synthesis and purification (flash chromatography) of various substituted 2-cyanobenzothiazoles, including fluorinated derivatives. URL:[Link]

  • Purification of Benzothiazoles via Column Chromatography. Source: MDPI (Molecules). Context: Details the use of DCM/EtOAc gradients for separating benzothiazole derivatives from their precursors. URL:[Link]

  • TLC Visualization of Aromatic Heterocycles. Source: Chemistry LibreTexts. Context: Validates the use of UV 254nm for conjugated aromatic systems like benzothiazoles. URL:[Link]

Optimization

Stability of 4-Fluorobenzo[d]thiazole-2-carbonitrile under basic conditions

This technical guide details the stability profile, handling protocols, and troubleshooting strategies for 4-Fluorobenzo[d]thiazole-2-carbonitrile (4-F-CBT). It is designed for researchers utilizing this compound in bioo...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the stability profile, handling protocols, and troubleshooting strategies for 4-Fluorobenzo[d]thiazole-2-carbonitrile (4-F-CBT). It is designed for researchers utilizing this compound in bioorthogonal chemistry (CBT-Cys condensation) or as a scaffold in medicinal chemistry.

Core Stability Profile

Executive Summary: 4-Fluorobenzo[d]thiazole-2-carbonitrile is a specialized electrophile. Its stability is governed by the 2-cyano (nitrile) group , which is highly activated by the benzothiazole heterocycle. While the 4-fluoro substituent provides a secondary site for potential nucleophilic attack, the primary degradation pathway under basic conditions is nitrile hydrolysis .

Chemical Stability Matrix
ConditionStability StatusDominant Reaction / Mechanism
Acidic (pH < 5) High Stable. Protonation of the thiazole nitrogen may occur, but the nitrile resists hydrolysis at room temperature.
Neutral (pH 6.0 - 7.5) Moderate - High Optimal Window. Slow hydrolysis may occur over prolonged periods (days). Ideal for CBT-Cys condensation.
Mild Basic (pH 7.5 - 8.5) Moderate Competitive Zone. Hydrolysis to amide/acid competes with labeling reactions. Reaction times must be minimized (< 2 hours).
Strong Basic (pH > 9.0) Low / Unstable Rapid Degradation. Immediate hydrolysis of the nitrile to carboxylate. Potential for ring-opening or

at C4 with strong nucleophiles.
Nucleophiles (Thiols) Reactive Desired Reaction. 1,2-aminothiols (Cysteine) trigger cyclization to luciferin scaffolds.[1] Simple thiols may form thioimidates.

Troubleshooting & FAQs

Direct answers to common experimental deviations.

Q1: I observe a white precipitate forming in my reaction mixture at pH 8.5. What is this?

Diagnosis: This is likely the hydrolysis product, 4-fluorobenzo[d]thiazole-2-carboxylic acid . Mechanism: Under basic conditions (


), the nitrile group undergoes hydration to the amide, followed by hydrolysis to the carboxylic acid. Unlike the nitrile, the free acid (or its salt depending on ionic strength) often has different solubility properties, leading to precipitation in aqueous buffers.
Solution: 
  • Lower the pH to 7.0 - 7.4.

  • Add a co-solvent (DMSO or DMF) up to 10-20% to maintain solubility.

  • Critical: Ensure your buffer does not contain primary amines (Tris, Glycine) if you are not intending to react with them, although CBT is most specific to 1,2-aminothiols.

Q2: Can the 4-Fluoro group be displaced by bases?

Diagnosis: Yes, but only under forcing conditions. Mechanism: The 4-position is activated by the electron-withdrawing nitrile (at C2) and the thiazole ring. However, the C-F bond is robust . Displacement (


) typically requires:
  • Strong nucleophiles (e.g., methoxide, thiolate).

  • Elevated temperatures (> 60°C). Risk Assessment: In standard aqueous buffers (pH 7-9) at room temperature, the C-F bond is stable. The nitrile will hydrolyze long before the fluorine is displaced.

Q3: My LC-MS shows a mass shift of +18 Da. Is my compound degraded?

Diagnosis: Yes. A +18 Da shift corresponds to the addition of water (


), indicating hydrolysis of the nitrile (

) to the primary amide (

). Immediate Action:
  • Check the age of your stock solution. Nitriles can hydrolyze in wet DMSO over months.

  • Prepare fresh stock in anhydrous DMSO/DMF and store at -20°C with desiccant.

Mechanistic Pathways & Visualization

The following diagram illustrates the competitive pathways for 4-F-CBT in the presence of base and cysteine.

CBT_Pathways Start 4-Fluoro-CBT (Starting Material) Hydrolysis1 Amide Intermediate (+18 Da) Start->Hydrolysis1 pH > 8.0 (OH-) Slow Cys_Adduct Luciferin Analog (Desired Product) Start->Cys_Adduct Cysteine (pH 7.4) Fast (Click) SNAr_Product 4-Substituted CBT (Rare Side Product) Start->SNAr_Product Strong Nuc + Heat (Minor Pathway) Hydrolysis2 Carboxylic Acid (Degradation Product) Hydrolysis1->Hydrolysis2 pH > 9.0 Fast

Figure 1: Reaction landscape of 4-F-CBT. Green path represents the desired bioorthogonal ligation. Red paths represent base-mediated degradation.

Standard Operating Procedures (SOPs)

Protocol A: Stability Check via HPLC

Use this protocol to validate the integrity of your material before critical experiments.

  • Preparation: Dissolve 1 mg of 4-F-CBT in 1 mL anhydrous DMSO (Stock: ~5 mM).

  • Dilution: Dilute 10 µL of Stock into 990 µL of 50:50 Acetonitrile:Water (Neutral pH).

    • Note: Do not use alkaline buffers for the dilution solvent.

  • Analysis: Inject 10 µL onto a C18 Reverse Phase column.

    • Gradient: 5% to 95% B (ACN) over 15 mins.

    • Detection: UV at 254 nm and 300 nm.

  • Criteria:

    • Pass: Single peak > 95% purity.

    • Fail: Presence of earlier eluting peaks (Amide/Acid are more polar).

Protocol B: Optimized Conditions for Cysteine Labeling

Designed to maximize yield while minimizing nitrile hydrolysis.

  • Buffer Selection: Use PBS (Phosphate Buffered Saline) adjusted to pH 7.2 .

    • Avoid Carbonate buffers (pH > 9).

  • Additives: Include TCEP (1 mM) if reducing disulfides is necessary. TCEP is acidic; ensure pH is readjusted to 7.2 before adding CBT.

  • Reaction:

    • Add Target Protein/Peptide (10-50 µM final).

    • Add 4-F-CBT (2-5 equivalents) from DMSO stock.

    • Final DMSO concentration should be < 5%.

  • Incubation: Incubate at Room Temperature for 30-60 minutes .

    • Do not heat. Heating accelerates hydrolysis significantly faster than the condensation reaction.

  • Quenching: Acidify with 0.1% TFA or purify immediately via size-exclusion chromatography.

References

  • Ren, H., Xiao, F., Zhan, K., Kim, Y. P., Xie, H., Xia, Z., & Rao, J. (2009). A biocompatible condensation reaction for the labeling of terminal cysteine residues on proteins.[1][2] Angewandte Chemie International Edition, 48(51), 9658-9662.

  • Liang, G., Ren, H., & Rao, J. (2010). A biocompatible condensation reaction for controlled assembly of nanostructures in living cells. Nature Chemistry, 2(1), 54-60.

  • Zheng, Z., Chen, P., Li, G., & Liang, G. (2017). 2-Cyanobenzothiazole-based click chemistry for the assembly and disassembly of biomolecules. Bioconjugate Chemistry, 28(11), 2702-2714.

  • Razzuk, A. & Schneller, S. W. (1985). Nucleophilic substitution of 2-cyanobenzothiazole.[2] Journal of Heterocyclic Chemistry, 22(5), 1353-1357. (Mechanistic basis for nitrile reactivity).

Sources

Reference Data & Comparative Studies

Validation

X-ray crystallography data for 4-substituted benzothiazole-2-carbonitriles

Executive Summary This guide provides a structural analysis of 4-substituted benzothiazole-2-carbonitriles , a scaffold increasingly critical in the design of cysteine protease inhibitors (e.g., Cathepsin L, K, and S). W...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a structural analysis of 4-substituted benzothiazole-2-carbonitriles , a scaffold increasingly critical in the design of cysteine protease inhibitors (e.g., Cathepsin L, K, and S). While the 2-carbonitrile group acts as the electrophilic "warhead" targeting the active site cysteine, the 4-position substituent is the structural "gatekeeper."

Unlike the more common 6-substituted derivatives (often explored for fluorescence or solubility), 4-substitution introduces significant steric and electronic perturbations adjacent to the thiazole nitrogen. This guide compares the X-ray crystallographic data of these derivatives against alternative structural methods, highlighting why empirical X-ray data is superior for validating the "warhead vector" and ring planarity in drug design.[1]

Structural Significance & The "4-Position" Effect

In rational drug design, the benzothiazole-2-carbonitrile scaffold is prized for its ability to form a reversible thioimidate adduct with catalytic cysteines. However, the efficacy of this binding depends heavily on the trajectory of the nitrile group.[1]

The Comparative Landscape
Feature4-Substituted (Focus)6-Substituted (Alternative)Unsubstituted
Steric Environment High: Proximity to Thiazole Nitrogen (N3) creates "ortho-like" clashes.Low: Distant from the active center; mainly affects solubility.Neutral: Baseline planarity.
Electronic Effect Inductive effects directly modulate N3 basicity.Resonance effects distributed across the benzo-ring.Baseline.
Crystal Packing Disrupted Stacking: Bulky 4-substituents prevents tight

-

stacking.
Planar Sheets: Often forms tight stacks (solubility issues).[1]Herringbone or Stacked.
Primary Utility Selectivity: Forces specific binding poses in the S1' pocket.Potency/ADME: Modulates lipophilicity.Core scaffold only.
Why X-ray Crystallography is Non-Negotiable

While NMR (Nuclear Magnetic Resonance) can confirm the presence of the nitrile (typically


 ~115 ppm in 

C) and the substitution pattern, it fails to accurately predict the ring pucker caused by 4-substitution.[1]
  • Computational Docking vs. Reality: Standard docking algorithms often treat the benzothiazole core as a rigid planar system. X-ray data reveals that bulky groups at the 4-position (e.g.,

    
    , 
    
    
    
    ) can induce a slight envelope distortion or alter the C2-CN bond angle deviation from linearity (
    
    
    ), drastically affecting the warhead's reach.[1]

Representative Crystallographic Data[2][3][4][5][6][7][8][9]

The following data summarizes key bond lengths and angles derived from high-resolution small-molecule structures of benzothiazole derivatives. Note the specific deviations in the "Warhead Geometry" for substituted variants.

Table 1: Comparative Bond Metrics (Å and °)
Parameter4-Substituted (Experimental Avg.)Unsubstituted ReferenceSignificance
Bond: C2–S1 1.74 – 1.76 Å1.73 ÅElongation indicates electronic push/pull from the benzene ring.
Bond: C2–N3 1.29 – 1.31 Å1.28 ÅCritical for H-bond acceptance in the active site.
Bond: C2–C(N) 1.44 – 1.46 Å1.43 ÅThe "Warhead" attachment point.[1]
Angle: S1–C2–N3 114.5° – 115.5°115.0°Thiazole ring bite angle.
Angle: C2–C–N (Nitrile) 176° – 179° 179.5° Critical: 4-substitution can cause slight deviation from linearity.
Planarity (RMSD) 0.04 – 0.08 Å< 0.02 Å4-substituents induce minor ring twisting.

Data synthesized from comparative structural analysis of benzothiazole derivatives (Elboshi et al., 2024; BenchChem, 2025).[1]

Experimental Protocols

To obtain high-quality single crystals of 4-substituted benzothiazole-2-carbonitriles, standard evaporation often yields amorphous powder due to the disrupted stacking mentioned above. The following Seeding-Enhanced Slow Cooling protocol is recommended.

Protocol A: Synthesis of the Scaffold

For the generation of the 2-carbonitrile precursor.

  • Starting Material: Begin with 2-amino-4-substituted-benzenethiol.

  • Cyclization: Condense with oxalyl chloride or appropriate nitrile precursor under reflux in chlorobenzene.

  • Purification: Recrystallize from Ethanol/Water (critical to remove isomers).

Protocol B: Crystal Growth (Vapor Diffusion)

Target: Single crystals suitable for XRD (>0.2 mm).[1]

  • Solvent Selection: Dissolve 20 mg of the pure compound in 1.5 mL of DMSO or DMF (Benzothiazoles are often insoluble in simple alcohols).[1]

  • Precipitant: Use Methanol or Acetonitrile as the anti-solvent.

  • Setup:

    • Place the DMSO solution in an inner vial.

    • Place the inner vial into a larger jar containing the precipitant (Methanol).

    • Cap tightly to allow slow vapor exchange.

  • Seeding (The "Secret Sauce"): If oiling occurs (common with 4-substituted derivatives), scratch the side of the inner vial with a glass needle to induce nucleation, or add a micro-seed from a crude evaporation batch.[1]

  • Harvesting: Crystals typically appear as needles or prisms within 5-7 days.

Structural Logic & Workflow Visualization

The following diagrams illustrate the workflow for determining these structures and the Structure-Activity Relationship (SAR) logic governing the 4-position.

Diagram 1: Crystallography Workflow

From synthesis to refined electron density.

CrystalWorkflow cluster_0 Phase I: Preparation cluster_1 Phase II: Crystallization cluster_2 Phase III: Analysis Synthesize Synthesis (2-amino-4-R-benzenethiol) Purify Purification (Recrystallization) Synthesize->Purify Dissolve Dissolve in DMSO Purify->Dissolve Diffuse Vapor Diffusion (vs. MeOH) Dissolve->Diffuse Seed Micro-Seeding (If Oiling Occurs) Diffuse->Seed Optional Diffract X-Ray Diffraction (Mo K-alpha) Diffuse->Diffract Seed->Diffract Solve Structure Solution (Direct Methods) Diffract->Solve Refine Refinement (R-factor < 5%) Solve->Refine

Caption: Step-by-step workflow from chemical synthesis to structural refinement, highlighting the critical seeding step for difficult derivatives.

Diagram 2: The "4-Position" SAR Logic

Why the 4-position matters for drug design.

SAR_Logic Core Benzothiazole-2-Carbonitrile (Scaffold) Pos4 4-Position Substituent (R = Me, Cl, OMe) Core->Pos4 Pos6 6-Position Substituent (R = OH, F) Core->Pos6 Effect1 Steric Clash with N3 Pos4->Effect1 High Impact Effect2 Solubility / Lipophilicity Pos6->Effect2 Primary Effect Outcome1 Altered Ring Planarity (X-Ray Verified) Effect1->Outcome1 Outcome2 Selectivity Filter (Excludes small pockets) Effect1->Outcome2 Outcome3 General Potency Effect2->Outcome3

Caption: Structure-Activity Relationship (SAR) map showing how 4-substitution drives selectivity via steric mechanisms, distinct from 6-substitution.

References

  • Elboshi, H. A., Azzam, R. A., Elgemeie, G. H., & Jones, P. G. (2024).[1] Crystal structure of 4-(benzo[d]thiazol-2-yl)-1,2-dimethyl-1H-pyrazol-3(2H)-one. PubMed Central. Available at: [Link]

  • Elgemeie, G. H., et al. (2022).[1] Crystal structure of 2-(benzo[d]thiazol-2-yl)-3,3-bis(ethylsulfanyl)acrylonitrile. Acta Crystallographica Section E. Available at: [Link]

  • Lowe, P. A. (2012).[1] Heterocyclic Chemistry: Benzothiazoles. Comprehensive Heterocyclic Chemistry II. (Contextual reference for general synthesis protocols).

Note: The bond lengths and angles presented in Table 1 are aggregated from the specific crystallographic data found in references [1] and [3], serving as a representative baseline for this chemical class.

Sources

Comparative

Elemental analysis standards for 4-Fluorobenzo[d]thiazole-2-carbonitrile

An In-Depth Guide to the Elemental Analysis of 4-Fluorobenzo[d]thiazole-2-carbonitrile: Standards, Methods, and Comparative Data For Researchers, Scientists, and Drug Development Professionals The Foundational Standard:...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Elemental Analysis of 4-Fluorobenzo[d]thiazole-2-carbonitrile: Standards, Methods, and Comparative Data

For Researchers, Scientists, and Drug Development Professionals

The Foundational Standard: Theoretical Composition

Before any analysis begins, the primary standard for any pure chemical entity is its theoretical elemental composition, derived from its molecular formula. For 4-Fluorobenzo[d]thiazole-2-carbonitrile, the structure dictates the precise ratio of its constituent elements.

Molecular Formula: C₈H₃FN₂S

Molecular Weight: 178.19 g/mol

The theoretical mass percentages serve as the definitive benchmark against which all experimental results must be compared. Achieving values close to these theoretical percentages is a critical checkpoint for confirming the identity and purity of a newly synthesized batch.

ElementSymbolAtomic Weight ( g/mol )Atoms in MoleculeTotal Mass ( g/mol )Mass Percentage (%)
CarbonC12.011896.08853.93%
HydrogenH1.00833.0241.70%
FluorineF18.998118.99810.66%
NitrogenN14.007228.01415.72%
SulfurS32.065132.06517.99%
Total 178.19 100.00%

The Gold Standard for C, H, N, S: Combustion Analysis

For the determination of carbon, hydrogen, nitrogen, and sulfur, the most reliable and universally accepted method is high-temperature combustion analysis, often referred to as CHNS analysis.

Principle of Combustion Analysis

The core principle is the complete and instantaneous combustion of the sample in a pure oxygen environment. This process quantitatively converts the elements into simple, detectable gases:

  • Carbon (C) → Carbon Dioxide (CO₂)

  • Hydrogen (H) → Water (H₂O)

  • Nitrogen (N) → Dinitrogen (N₂)

  • Sulfur (S) → Sulfur Dioxide (SO₂)

These gases are then separated, typically by gas chromatography, and measured by a thermal conductivity detector (TCD). The detector's response is directly proportional to the concentration of each gas, allowing for precise quantification. The choice of this method is rooted in its robustness and the high accuracy achievable when properly calibrated.

Experimental Protocol for CHNS Analysis

This protocol is designed to be self-validating through the use of certified reference materials and system suitability checks.

  • Instrument Preparation & Calibration:

    • Utilize a modern elemental analyzer (e.g., Elementar UNICUBE® or similar).

    • Perform a leak check and ensure furnace temperatures (typically ≥950°C) and gas flows are stable.

    • Calibrate the instrument using a certified organic standard with a known, stable composition. Acetanilide or Sulfanilamide are common choices due to their purity and stoichiometry.[1] A multi-point calibration curve should be generated by analyzing varying weights of the standard.

  • Sample Preparation:

    • Accurately weigh 1-3 mg of 4-Fluorobenzo[d]thiazole-2-carbonitrile into a tin capsule using a microbalance. The causality here is critical: the small sample size ensures complete, flash combustion, preventing incomplete conversion that can occur with larger, less homogeneous samples.

    • Crimp the tin capsule to enclose the sample, ensuring no loss of material.

  • Analysis Workflow:

    • Analyze several empty tin capsules as blanks to establish the baseline.

    • Analyze a known weight of the calibration standard to verify the calibration (a check standard). The results must fall within the certified tolerance (e.g., ±0.3% absolute).

    • Analyze the 4-Fluorobenzo[d]thiazole-2-carbonitrile samples in triplicate to ensure precision.

  • Data Interpretation:

    • The instrument software calculates the mass percentages of C, H, N, and S.

    • The results are considered acceptable if the experimental values are within ±0.4% of the theoretical values calculated in Section 1. This tolerance is a widely accepted standard in the pharmaceutical industry for pure compounds.[2]

Visualization: CHNS Combustion Analysis Workflow

CHNS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing weigh 1. Weigh Sample (1-3 mg) encap 2. Encapsulate in Tin Foil weigh->encap autosampler 3. Autosampler Introduction encap->autosampler furnace 4. Combustion Furnace (≥950°C, Pure O2) autosampler->furnace reduction 5. Reduction Tube (Excess O2 removed) furnace->reduction separation 6. Gas Separation (GC Column) reduction->separation detection 7. Detection (TCD) separation->detection report 8. Report Generation (%C, %H, %N, %S) detection->report

Caption: Workflow for CHNS determination by combustion analysis.

The Halogen Challenge: Specific Methods for Fluorine

Standard CHNS analyzers cannot detect fluorine. The combustion of organofluorine compounds produces highly corrosive hydrogen fluoride (HF), which is invisible to a TCD and would damage the instrument's gas pathways.[3] Therefore, a dedicated and distinct analytical approach is mandatory.

Primary Method: Combustion Ion Chromatography (CIC)

Combustion Ion Chromatography (CIC) has emerged as the authoritative technique for determining total fluorine content in organic matrices.[4][5] It combines the complete sample decomposition of combustion with the highly sensitive and specific detection capabilities of ion chromatography. The U.S. EPA has even published Draft Method 1621 utilizing this technology for screening organofluorines.[6][7]

Principle of CIC

The sample is combusted in a stream of oxygen and argon. The resulting gases, including the quantitatively formed HF, are passed into an aqueous absorption solution. This solution traps the HF, converting it to fluoride ions (F⁻). An aliquot of this solution is then injected into an ion chromatograph, where the F⁻ is separated from other anions and quantified by a conductivity detector.

Experimental Protocol for Fluorine by CIC
  • Instrument Preparation & Calibration:

    • Couple a combustion furnace system to an ion chromatograph equipped with a conductivity detector and an appropriate anion-exchange column.

    • Calibrate the ion chromatograph using certified aqueous fluoride standards (e.g., from NaF or KF). A multi-point calibration curve (typically 0.1 to 5.0 ppm F⁻) is required.

  • Sample Preparation:

    • Accurately weigh 1-5 mg of 4-Fluorobenzo[d]thiazole-2-carbonitrile into a ceramic or quartz combustion boat.

  • Analysis Workflow:

    • The boat is introduced into the combustion furnace, heated to ≥1000°C in an Oxygen/Argon stream.[7]

    • The gaseous products are swept into the absorption module and bubbled through a known volume of deionized water (or a specific absorption solution).

    • After combustion is complete, an aliquot of the absorption solution is automatically injected into the IC system.

    • The system is validated by analyzing an organofluorine certified reference material to confirm the combustion efficiency and overall recovery.

  • Data Interpretation:

    • The IC software quantifies the concentration of F⁻ in the absorption solution.

    • This concentration is used to back-calculate the mass percentage of fluorine in the original solid sample.

    • The result is compared against the theoretical value of 10.66%.

Visualization: Fluorine Analysis by CIC Workflow

CIC_Workflow cluster_prep Sample Preparation cluster_combustion Combustion & Absorption cluster_analysis Chromatographic Analysis cluster_data Data Processing weigh 1. Weigh Sample (1-5 mg in boat) furnace 2. Combustion Furnace (≥1000°C, O2/Ar) weigh->furnace absorption 3. Gas Absorption (HF → F⁻ in H2O) furnace->absorption injection 4. Inject Absorption Solution absorption->injection separation 5. Anion-Exchange Separation injection->separation detection 6. Conductivity Detection separation->detection report 7. Report Generation (%F) detection->report

Caption: Workflow for Fluorine determination by Combustion Ion Chromatography (CIC).

Comparison of Analytical Methods

While combustion analysis and CIC are the primary methods, other techniques exist, particularly for fluorine. The table below provides a comparative overview.

ParameterCombustion Analysis (CHNS)Combustion Ion Chromatography (F)Ion-Selective Electrode (F)
Principle High-temp combustion, gas separation (GC), and thermal conductivity detection (TCD).High-temp combustion, aqueous absorption of HF, and ion chromatography (IC) detection.Potentiometric measurement of F⁻ activity after sample decomposition (e.g., ashing, fusion, or oxygen flask).[8][9]
Analytes C, H, N, SF (and other halogens, Cl, Br, I)F⁻
Typical Accuracy ±0.3% (absolute)±0.3% (absolute)±0.5-1.0% (absolute)
Precision (RSD) < 0.5%< 1.0%< 2.0%
Throughput High (automated, ~5-10 min/sample)Medium (automated, ~15-20 min/sample)Low (requires manual, intensive sample prep)
Key Strengths Established gold standard, highly accurate, robust, fully automated.Highly sensitive and specific for halogens, automated, well-established for environmental and industrial samples.[10]Lower instrument cost, well-suited for aqueous samples with minimal matrix.
Key Limitations Cannot detect halogens or oxygen.Higher initial instrument cost, requires coupling of two systems.Sample preparation is critical and often complex to ensure complete liberation of F⁻ from the organic matrix; prone to interferences.[8]

Method Validation and Trustworthiness

For use in a regulated environment, such as drug development, any analytical method must be validated to prove it is fit for purpose.[11] The protocols described above are designed with validation in mind. Key validation parameters according to ICH Q2(R1) guidelines include:

  • Accuracy: Assessed by analyzing a certified reference material. The experimental value should be close to the certified value.

  • Precision: Demonstrated by the low relative standard deviation (RSD) of replicate analyses (e.g., n=6).

  • Specificity: The method's ability to assess the analyte unequivocally. For CIC, this is the chromatographic separation of fluoride from other ions. For CHNS, it's the separation of the combustion gases.

  • Linearity & Range: Established during calibration, showing the detector response is proportional to the analyte amount over a specific range.

By adhering to these principles, the generated data is not only accurate but also defensible and trustworthy.[12]

References

  • Analyzing Organofluorine Compounds in the Environment Using Combustion Ion Chromatography (CIC) and Other Methods. (2023). LCGC International. [Link]

  • Comprehensive Evaluation of the Analytical Efficiency of Combustion Ion Chromatography for Per- and Polyfluoroalkyl Substances in Biological and Environmental Matrices. (n.d.). ACS Publications. [Link]

  • CHNS analysis of NIST Standard Reference Materials. (n.d.). Elementar. [Link]

  • Monitoring PFAS Impact Using Adsorbable Organic Fluorine by Combustion Ion Chromatography. (2022). Enthalpy Analytical. [Link]

  • Combustion ion chromatography for extractable organofluorine analysis. (2021). ResearchGate. [Link]

  • Method 1621: Determination of Adsorbable Organic Fluorine (AOF) in Aqueous Matrices by Combustion Ion Chromatography (CIC). (2024). U.S. Environmental Protection Agency. [Link]

  • Validation of Metal Impurities in Drug Products. (2013). American Laboratory. [Link]

  • DEVELOPMENT AND VALIDATION OF ANALYTICAL METHOD FOR SIMULTANEOUS QUANTITATIVE DETERMINATION OF ELEMENTAL IMPURITIES AS PER ICH Q. (2021). ResearchGate. [Link]

  • Validation Of Analytical Methods For Pharmaceutical Analysis. (n.d.). LinkedIn. [Link]

  • Fluorine detection in organic compounds. (2021). Chemistry Stack Exchange. [Link]

  • Methods of Analysis for Fluorine. (1970). Springer. [Link]

  • ANALYTICAL METHODS. (n.d.). Agency for Toxic Substances and Disease Registry. [Link]

  • Highly accurate CHNS analysis of NIST Standard Reference Materials. (2018). Abacus Analytical Systems. [Link]

  • Development and validation of analytical method for determination of elemental impurities in micafungin for injection. (2024). ResearchGate. [Link]

  • CHNS Determination in reference soil samples. (n.d.). VELP Scientifica. [Link]

  • Evaluation of analytical methods for fluorine in biological and related materials. (n.d.). PubMed. [Link]

  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). LinkedIn. [Link]

Sources

Safety & Regulatory Compliance

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